1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAFXYUHZDKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610608 | |
| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-48-7 | |
| Record name | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P43N3DM5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Cabozantinib.[1][2][3] This guide details the fundamental physicochemical properties, a representative synthetic protocol, and the biological context of this compound. The inclusion of cyclopropane motifs in drug design is a strategy to enhance metabolic stability and binding affinity.[4][5] This molecule, featuring a cyclopropane ring and a fluorinated phenyl group, is a critical building block in the development of novel therapeutics targeting signal transduction pathways implicated in oncology.[6][7]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2][6] Its core structure consists of a cyclopropane ring, which imparts conformational rigidity, linked to a 4-fluorophenyl carbamoyl moiety and a carboxylic acid group.[6] The presence of the carboxylic acid group and the amide linkage facilitates hydrogen bonding, contributing to its relatively high melting point and thermal stability.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀FNO₃ | [2][6][7][8] |
| Molecular Weight | 223.20 g/mol | [2][6][7][8][9] |
| Melting Point | 173.0 to 177.0 °C | [2][6][7] |
| Boiling Point (Predicted) | 475.2 ± 30.0 °C at 760 mmHg | [2][6][10] |
| Density (Predicted) | 1.521 g/cm³ | [2][10] |
| pKa (Predicted) | 3.48 ± 0.20 | [2] |
| Solubility | Soluble in Methanol | [2] |
| Appearance | White to almost white powder/crystal | [1][2][6][7] |
| Storage Temperature | 2 - 8 °C, Sealed in a dry environment | [2][7] |
| CAS Number | 849217-48-7 | [1][2][7][8] |
Biological Context and Significance
While this compound is primarily recognized as a synthetic intermediate, its structural components are significant in medicinal chemistry. The cyclopropyl group can enhance potency and metabolic stability in drug molecules.[4][5] The fluorophenyl moiety is a common feature in kinase inhibitors, potentially improving pharmacokinetic properties and target selectivity.[6]
This compound is a crucial precursor for the synthesis of Cabozantinib, an inhibitor of multiple tyrosine kinases, including MET, VEGFR, and AXL.[3] These kinases are key regulators of cellular processes such as proliferation, migration, and angiogenesis, which are often dysregulated in cancer. The inhibition of these pathways is a cornerstone of targeted cancer therapy.
Below is a diagram illustrating the signaling pathways targeted by Cabozantinib, the final product derived from the title compound.
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol adapted from publicly available literature.[1][2][8]
Materials:
-
Cyclopropyl-1,1-dicarboxylic acid
-
Tetrahydrofuran (THF)
-
Triethylamine
-
Thionyl chloride (SOCl₂)
-
4-fluoroaniline
-
Ethyl acetate (EtOAc)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
-
Heptane
-
Ice-water bath
Procedure:
-
Cool a solution of Cyclopropyl-1,1-dicarboxylic acid (1.0 eq) in THF in an ice-water bath.
-
Add Triethylamine (1.02 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting solution for 30 minutes.
-
Add Thionyl chloride (0.98 eq).
-
Subsequently, add a solution of 4-fluoroaniline in THF dropwise, keeping the temperature below 10 °C.
-
Continue stirring for 4 hours, allowing the reaction to warm to room temperature.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1.0 M aqueous NaOH, water, and saturated brine.
-
Dry the organic solution over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Add heptane to the resulting viscous liquid to precipitate the product.
-
Filter and dry the solid to yield this compound.
Quality Control and Characterization Workflow
A standard workflow for the synthesis and characterization of this compound is outlined below. This ensures the purity, identity, and quality of the final product, which is critical for its use in subsequent pharmaceutical manufacturing.
Safety Information
According to GHS hazard statements, this compound is classified as an irritant.[9]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.
Conclusion
This compound is a well-characterized compound whose significance lies in its role as a key building block for advanced pharmaceutical agents. Its physicochemical properties are well-defined, and its synthesis is achievable through established organic chemistry methods. For researchers in drug discovery and development, this intermediate represents a critical component in the synthesis of targeted therapies, particularly in the field of oncology. Further research into derivatives of this compound could yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound | 849217-48-7 [chemicalbook.com]
- 2. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 3. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy this compound | 849217-48-7 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid (CAS: 849217-48-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS: 849217-48-7), a key intermediate in the synthesis of potent tyrosine kinase inhibitors, most notably Cabozantinib. This document details the physicochemical properties, synthesis methodologies, and its role in the development of targeted cancer therapies. Furthermore, it elucidates the mechanism of action of the downstream therapeutic agents, focusing on the c-MET and VEGFR2 signaling pathways. Detailed experimental protocols for its synthesis and for general in vitro and in vivo evaluation of resultant tyrosine kinase inhibitors are provided to support researchers in the field of oncology drug discovery and development.
Introduction
This compound is a synthetic organic compound that has garnered significant attention in medicinal chemistry.[1] Its unique molecular architecture, featuring a cyclopropane ring and a fluorinated phenyl group, makes it a valuable building block in the synthesis of novel therapeutic agents.[1][2] The primary application of this compound is as a crucial intermediate in the manufacture of Cabozantinib, a multi-tyrosine kinase inhibitor approved for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[3][4][5] The fluorinated phenyl group is a key feature that can enhance the potency and pharmacokinetic properties of the final drug molecule.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a white to off-white crystalline solid with a relatively high melting point, indicating strong intermolecular forces.[7][8] It exhibits limited solubility in water but is soluble in polar organic solvents like methanol and DMSO.[6][8]
| Property | Value | References |
| CAS Number | 849217-48-7 | [9] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [7][9] |
| Molecular Weight | 223.20 g/mol | [7][9] |
| Appearance | White to almost white powder/crystal | [1][7] |
| Melting Point | 173.0 to 177.0 °C | [1][7] |
| Boiling Point (Predicted) | 475.2 ± 30.0 °C at 760 mmHg | [7] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in Methanol, DMSO | [6][8] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the production of Cabozantinib. Several synthetic routes have been reported, with a common method involving the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.[6][10]
General Synthesis Workflow
The overall synthetic process can be visualized as a two-step reaction starting from commercially available reagents.
Detailed Experimental Protocol for Synthesis
This protocol is a synthesized representation from multiple sources and should be adapted and optimized based on laboratory conditions.[4][10]
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH), 1.0 M aqueous solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropane-1,1-dicarboxylic acid (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Base Addition: Slowly add triethylamine (1.05 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Activation: After stirring for 30 minutes, add thionyl chloride (1 equivalent) dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture for another 30 minutes.
-
Amidation: In a separate flask, prepare a solution of 4-fluoroaniline (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to stir for 4 hours, gradually warming to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1.0 M NaOH solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
To the resulting viscous liquid, add heptane to precipitate the product.
-
Collect the solid by filtration.
-
Wash the solid with heptane and dry under vacuum to yield this compound.
-
Mechanism of Action of Downstream Tyrosine Kinase Inhibitors
This compound is a precursor to Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastasis.[3][11] The primary targets of Cabozantinib include c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[2][12]
The c-MET Signaling Pathway
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, but their aberrant activation is a key driver in many cancers.[13][14] Overexpression or mutation of c-MET can lead to increased cell proliferation, survival, migration, and invasion.[15][16] Cabozantinib inhibits the kinase activity of c-MET, thereby blocking these downstream effects.[13]
The VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18] The binding of vascular endothelial growth factor (VEGF) to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[19][20][21] By inhibiting VEGFR2, Cabozantinib disrupts the tumor blood supply, leading to reduced tumor growth.[12]
Pharmacokinetics and Toxicology
While specific pharmacokinetic and toxicology data for this compound are not extensively available, the data for the final drug product, Cabozantinib, are well-documented.
Pharmacokinetics of Cabozantinib
| Parameter | Value | References |
| Bioavailability | ~57% (following a high-fat meal) | [22][23] |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | [22][23] |
| Plasma Protein Binding | >99.7% | [22][23] |
| Metabolism | Primarily via CYP3A4 | [22][23] |
| Terminal Half-life | ~120 hours | [22][23] |
| Excretion | Primarily in feces | [22][23] |
Toxicology
The toxicological properties of this compound have not been thoroughly investigated.[24] For Cabozantinib, common adverse events observed in clinical trials include diarrhea, fatigue, nausea, decreased appetite, and hypertension.[3]
In Vitro and In Vivo Assay Protocols
The following are generalized protocols for the evaluation of tyrosine kinase inhibitors derived from this compound.
In Vitro Kinase Assay Workflow
This workflow outlines a common method for assessing the inhibitory activity of a compound against a target kinase.
In Vivo Efficacy Testing in Xenograft Models
This protocol describes a general approach for evaluating the anti-tumor efficacy of a tyrosine kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., a cell line with activated c-MET or VEGFR2)
-
Test compound (tyrosine kinase inhibitor) and vehicle control
-
Calipers for tumor measurement
-
Standard animal care facilities and equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the mean tumor volume versus time for each group to assess the anti-tumor efficacy of the test compound.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound is a fundamentally important intermediate in the synthesis of targeted anti-cancer therapies. Its role as a precursor to Cabozantinib highlights the significance of innovative chemical synthesis in the development of effective treatments for various malignancies. This technical guide provides researchers and drug development professionals with a comprehensive resource, encompassing the synthesis, mechanism of action, and preclinical evaluation strategies related to this key compound and its derivatives. The provided protocols and data aim to facilitate further research and development in the field of tyrosine kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. This compound | 849217-48-7 [chemicalbook.com]
- 5. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 6. cabometyxhcp.com [cabometyxhcp.com]
- 7. Buy this compound | 849217-48-7 [smolecule.com]
- 8. Page loading... [guidechem.com]
- 9. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. c-MET [stage.abbviescience.com]
- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 22. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the manufacturing of various pharmaceutical compounds, notably as a building block for cabozantinib.[1][2] This document outlines the core chemical reactions, presents quantitative data in a structured format, provides detailed experimental protocols, and includes a visual representation of the synthesis pathway.
Introduction
This compound (CAS No: 849217-48-7) is a white powdery substance with the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.2 g/mol .[3][4][5] Its synthesis is a critical step for chemists in the pharmaceutical industry. The most common and well-documented synthetic route involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline. This guide will focus on this principal pathway, detailing the necessary reagents, conditions, and expected outcomes.
Core Synthesis Pathway
The fundamental reaction for the synthesis of this compound is the mono-amidation of cyclopropane-1,1-dicarboxylic acid. This is typically achieved by activating one of the carboxylic acid groups, followed by nucleophilic attack by 4-fluoroaniline.
A general reaction scheme is as follows: Cyclopropane-1,1-dicarboxylic acid + 4-Fluoroaniline → this compound[5]
This transformation is commonly facilitated by a coupling agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in the presence of a base like triethylamine (TEA) to neutralize the generated acid.[3][6]
Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of the target compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Reference |
| Cyclopropane-1,1-dicarboxylic acid | C₅H₆O₄ | 130.09 | 77 | 10 g | [3] |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | - | 9.0 mL | [3] |
| This compound | C₁₁H₁₀FNO₃ | 223.2 | - | 15.8 g (93% Yield) | [3] |
Table 2: Reaction Conditions
| Parameter | Condition | Reference |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [3] |
| Coupling Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | [3][6] |
| Base | Triethylamine (TEA) | [3] |
| Temperature | 0-10°C (ice bath), then warming to room temperature | [3][6] |
| Reaction Time | 0.5 - 4 hours | [3][6] |
Detailed Experimental Protocols
Two detailed experimental protocols are provided below, based on the cited literature.
Protocol 1: Synthesis using Thionyl Chloride in Tetrahydrofuran [3][4]
-
Reaction Setup: A reaction vessel is charged with cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) and tetrahydrofuran (100 mL). The mixture is cooled to below 10°C in an ice-water bath.
-
Base Addition: Triethylamine (8.0 g, 79 mmol) is added dropwise to the cooled solution, ensuring the temperature remains below 10°C.
-
Activation: The solution is stirred for 30 minutes. Subsequently, thionyl chloride (9.0 g, 76 mmol) is added dropwise, maintaining the temperature below 10°C.
-
Amine Addition: A solution of 4-fluoroaniline (9.0 mL) in tetrahydrofuran (30 mL) is added dropwise to the reaction mixture, with the temperature kept below 10°C.
-
Reaction: The reaction mixture is stirred for 4 hours, during which it is allowed to warm to room temperature.
-
Work-up: The reaction is diluted with ethyl acetate (200 mL) and washed successively with 1.0 M aqueous sodium hydroxide (50 mL), water (40 mL), and saturated brine (40 mL).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to approximately 30 mL.
-
Precipitation and Purification: Heptane (200 mL) is added to the concentrated, viscous liquid, leading to the precipitation of a flaky solid. The solid is collected by filtration and dried to yield this compound (15.8 g, 93% yield).[3]
Protocol 2: Improved Process Involving Hydrolysis [7]
This alternative pathway involves the initial preparation of an ester, followed by amidation and subsequent hydrolysis.
-
Ester Hydrolysis: Diethyl cyclopropane-1,1-dicarboxylate is partially hydrolyzed to 1-(ethoxycarbonyl)cyclopropanecarboxylic acid using sodium hydroxide in methanol.
-
Amidation: The resulting monoester is then reacted with 4-fluoroaniline to form the corresponding amide-ester.
-
Final Hydrolysis: The amide-ester is hydrolyzed using a solution of sodium hydroxide in water and toluene. After an 8-hour stir at 25-30°C, the layers are separated.
-
Acidification and Isolation: The aqueous layer is cooled to 0-5°C, and hydrochloric acid is slowly added to precipitate the product. The solid is filtered, washed with water, and dried to yield the final product. A yield of 298.0 g was reported in one instance.[7]
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the synthesis protocol.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of certain pharmaceuticals. The primary pathway, involving the mono-amidation of cyclopropane-1,1-dicarboxylic acid, is efficient and high-yielding. The provided protocols offer detailed guidance for researchers and professionals in the field, while the quantitative data allows for effective planning and execution of this synthesis. The choice between different coupling agents and solvents may depend on specific laboratory conditions and desired purity profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 849217-48-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 849217-48-7 [chemicalbook.com]
- 5. Buy this compound | 849217-48-7 [smolecule.com]
- 6. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
Unraveling the Biological Profile of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound that has garnered attention primarily as a crucial intermediate in the synthesis of the potent tyrosine kinase inhibitor, Cabozantinib.[1][2][3] Its chemical architecture, featuring a cyclopropane ring, a carboxylic acid moiety, and a 4-fluorophenylcarbamoyl group, suggests a potential for inherent biological activity.[4][5] This technical guide aims to provide a comprehensive overview of the currently available information regarding the biological activity of this compound, with a focus on quantitative data, experimental methodologies, and its role in relevant signaling pathways. However, it is important to note that direct and extensive research into the standalone biological effects of this molecule is limited, with the majority of literature focusing on its utility as a synthetic precursor.
Physicochemical Properties
A solid understanding of the compound's physical and chemical characteristics is fundamental to interpreting its biological potential.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀FNO₃ | [1] |
| Molecular Weight | 223.2 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1][6] |
| Melting Point | 173.0 to 177.0 °C | [1] |
| Boiling Point (Predicted) | 475.2 °C | [1][6] |
| Solubility | Soluble in methanol | [1] |
Biological Activity and Potential Applications
While comprehensive studies on the specific biological activities of this compound are not extensively documented, its structural components are present in various known bioactive molecules.[4] The presence of a cyclopropane ring and a carboxylic acid group are features found in numerous pharmaceuticals and agrochemicals.[1] Furthermore, the incorporation of a fluorinated phenyl group can significantly influence a molecule's biological properties.[1]
Some research suggests that compounds with a 1-phenylcyclopropane carboxamide scaffold, a core structure related to the topic compound, possess a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial effects.[7] However, specific quantitative data for this compound is not provided in the reviewed literature. Its primary documented role remains as an intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors like Cabozantinib.[1][8]
Synthesis and Methodologies
The synthesis of this compound is well-documented, providing a clear pathway for its preparation for research purposes.
Synthetic Workflow
The following diagram illustrates a common synthetic route for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound CAS#: 849217-48-7 [amp.chemicalbook.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 849217-48-7|this compound|BLD Pharm [bldpharm.com]
- 6. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 849217-48-7 [chemicalbook.com]
A Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid: A Key Pharmaceutical Intermediate
Abstract: This document provides an in-depth technical overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a pivotal intermediate in the synthesis of modern pharmaceuticals. It details the compound's physicochemical properties, presents a comprehensive experimental protocol for its synthesis, and elucidates its critical role in the development of targeted therapies, particularly tyrosine kinase inhibitors like Cabozantinib. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Compound Profile and Physicochemical Properties
This compound (CAS No: 849217-48-7) is a white to off-white crystalline powder.[1][2] Its molecular structure incorporates a strained cyclopropane ring, a carboxylic acid group, and a 4-fluorophenyl carbamoyl moiety.[3] This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis.[4] The presence of the fluorine atom can enhance biological activity and modify the electronic properties of the final active pharmaceutical ingredient (API).[1][3]
The key physicochemical data for this intermediate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 849217-48-7 | [2][5] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [1][2][5] |
| Molecular Weight | 223.20 g/mol | [1][5][6] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 173.0 to 177.0 °C | [1][2][7] |
| Boiling Point (Predicted) | 475.2 ± 30.0 °C at 760 mmHg | [1][2][7] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [8] |
| Solubility | Soluble in Methanol; Better solubility in DMSO and ethanol than water | [1][2][4][9] |
| Storage Conditions | Sealed in a dry environment at room temperature | [2][7] |
| Purity (Commercial) | Typically ranges from 95% to >99% | [7][9] |
Synthesis and Experimental Protocol
The most common and efficient synthesis of this compound involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.[1][2] This process typically involves the in-situ formation of an acid chloride intermediate.
Detailed Experimental Protocol:
A widely cited laboratory-scale synthesis is as follows:[2][5][10]
-
Reaction Setup: A solution of cyclopropyl-1,1-dicarboxylic acid (10 g, 77 mmol) in tetrahydrofuran (THF, 100 mL) is placed in a reaction vessel and cooled in an ice-water bath.[2][5]
-
Base Addition: Triethylamine (8.0 g, 79 mmol) is added dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.[2][5] The resulting mixture is stirred for 30 minutes.[2][5]
-
Acid Activation: Thionyl chloride (SOCl₂, 9.0 g, 76 mmol) is added to the solution.[2][5]
-
Amidation: A solution of 4-fluoroaniline (9.0 mL) in THF (30 mL) is then added dropwise, again keeping the reaction temperature below 10 °C.[2][5] The mixture is stirred for an additional 4 hours and allowed to warm to room temperature.[2][5]
-
Workup: The reaction is diluted with ethyl acetate (200 mL) and washed sequentially with 1.0 M aqueous sodium hydroxide (50 mL), water (40 mL), and saturated brine (40 mL).[2][5]
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated by evaporation to approximately 30 mL.[2][5]
-
Precipitation and Purification: Heptane (200 mL) is added to the concentrated, viscous liquid, causing the product to precipitate as a flaky solid.[2][5]
-
Final Product: The solid is collected by filtration and dried to yield this compound. This protocol reports a yield of approximately 93% (15.8 g).[2][5]
Role in Pharmaceutical Development
This intermediate is a critical component in the synthesis of several advanced therapeutic agents, most notably Cabozantinib.[11][12] Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for treating certain types of thyroid and kidney cancer.[1][13]
Mechanism of Action of Derived APIs:
TKIs function by blocking key signaling pathways that cancer cells use to grow, divide, and form new blood vessels (angiogenesis).[1] Cabozantinib, synthesized using the title intermediate, is known to inhibit receptor tyrosine kinases such as c-Met and VEGFR-2.[1] The inhibition of these pathways disrupts tumor growth, proliferation, and metastasis. The unique fluorinated phenyl group and the rigid cyclopropane structure derived from the intermediate are crucial for the high potency and binding affinity of the final drug molecule.[1][3]
Beyond its use for Cabozantinib, the compound serves as a building block for exploring other novel therapeutic agents.[14] Its structure is of interest in medicinal chemistry for developing anti-inflammatory and analgesic drugs.[14] Furthermore, its derivatives are being investigated in agricultural chemistry for the potential creation of new herbicides and fungicides.[4][14]
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate for the synthesis of life-saving targeted cancer therapies. Its well-defined physicochemical properties and reliable synthetic protocols make it an indispensable tool for pharmaceutical development. The structural features it imparts to final drug molecules, such as Cabozantinib, are critical for achieving high potency and efficacy. As targeted therapies continue to be a cornerstone of modern medicine, the importance of high-quality, well-characterized intermediates like this one will only continue to grow.
References
- 1. Buy this compound | 849217-48-7 [smolecule.com]
- 2. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 3. CAS 849217-48-7: 1-[(4-Fluorophenyl)carbamoyl]cyclopropane… [cymitquimica.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 849217-48-7 [sigmaaldrich.com]
- 8. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 849217-48-7 [chemicalbook.com]
- 11. veeprho.com [veeprho.com]
- 12. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 13. tdcommons.org [tdcommons.org]
- 14. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Solubility Profile of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of several pharmacologically active molecules, most notably Cabozantinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] Understanding the physicochemical properties, particularly the solubility profile, of this intermediate is crucial for optimizing reaction conditions, purification processes, and overall drug development workflows. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination and synthesis, and the relevant biological context of its end-product, Cabozantinib.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[3][4] Its structure, featuring a carboxylic acid group, an amide linkage, a cyclopropane ring, and a fluorophenyl moiety, dictates its physicochemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀FNO₃ | [2] |
| Molecular Weight | 223.20 g/mol | [5] |
| Melting Point | 173.0 to 177.0 °C | [4] |
| Boiling Point (Predicted) | 475.2 ± 30.0 °C | [3] |
| pKa (Predicted) | 3.48 ± 0.20 | [6] |
| LogP (Predicted) | 0.95 | [7] |
Solubility Profile
| Solvent | Qualitative Solubility | Predicted Aqueous Solubility (logS) |
| Methanol | Soluble | Not Available |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Available |
| Ethanol | Soluble | Not Available |
| Water | Limited/Slightly Soluble | -2.5 to -3.0 |
Note: Predicted aqueous solubility is based on computational models and should be experimentally verified.
The solubility in polar organic solvents like methanol, DMSO, and ethanol is attributed to the molecule's ability to form hydrogen bonds via its carboxylic acid and amide functional groups. The limited aqueous solubility is a consequence of the hydrophobic fluorophenyl and cyclopropyl groups.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from established synthesis routes.[2][3]
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1M Sodium hydroxide (NaOH)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
Procedure:
-
Dissolve cyclopropane-1,1-dicarboxylic acid in THF in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, add thionyl chloride dropwise, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture for 30-60 minutes at low temperature.
-
In a separate flask, dissolve 4-fluoroaniline in THF.
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, again keeping the temperature below 10°C.
-
Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Upon completion, quench the reaction with water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with 1M NaOH, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding heptane to the concentrated solution.
-
Collect the solid product by filtration, wash with heptane, and dry under vacuum.
Caption: Synthesis Workflow.
Determination of Thermodynamic (Equilibrium) Solubility
The following is a general protocol for determining the solubility of the title compound using the shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., Methanol, Ethanol, DMSO, Water)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Solubility Determination Workflow.
Biological Context: Relevance to Cabozantinib Signaling Pathways
This compound is a critical building block for the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis. The primary targets of Cabozantinib include MET, VEGFR2, AXL, and RET. By inhibiting these RTKs, Cabozantinib disrupts key signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, leading to decreased tumor cell proliferation, survival, and migration.
Caption: Cabozantinib Signaling Pathways.
References
- 1. Buy this compound | 849217-48-7 [smolecule.com]
- 2. This compound | 849217-48-7 [chemicalbook.com]
- 3. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jecibiochem.com [jecibiochem.com]
- 7. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]
Spectroscopic and Synthetic Profile of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, notably the tyrosine kinase inhibitor Cabozantinib. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its relevance in targeting key signaling pathways in drug development.
Chemical Identity and Physical Properties
This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀FNO₃ | [2] |
| Molecular Weight | 223.2 g/mol | |
| CAS Number | 849217-48-7 | [2] |
| Melting Point | 173.0-177.0 °C | |
| Appearance | White to almost white powder/crystal | [1] |
Spectroscopic Data
This section details the available spectroscopic data for the title compound. While full spectral reproductions are often proprietary, the following data has been aggregated from available sources.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals corresponding to the aromatic, amide, and cyclopropyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.06 | s | 1H | Carboxylic acid (-COOH) |
| 10.55 | s | 1H | Amide (-NH) |
| 7.60 | m | 2H | Aromatic protons (ortho to -NH) |
| 7.12 | m | 2H | Aromatic protons (ortho to -F) |
| 1.39 | s | 4H | Cyclopropyl protons (-CH₂) |
Note: Data obtained from a patent describing the synthesis of Cabozantinib, with the spectrum recorded in DMSO-d₆ at 400 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹³C NMR data is not publicly available in the reviewed literature. Commercial suppliers indicate the availability of this data upon request.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | 3500-3300 |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| C=O stretch (Amide I) | 1680-1630 |
| N-H bend (Amide II) | 1570-1515 |
| C-F stretch | 1250-1000 |
Mass Spectrometry (MS)
While specific mass spectra are not publicly available, the exact mass of the molecule has been calculated.
| Parameter | Value |
| Exact Mass | 223.0645 |
Experimental Protocols: Synthesis
The synthesis of this compound is well-documented, typically involving the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.
Materials and Reagents
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Synthetic Procedure
-
In a suitable reaction vessel, dissolve cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) in THF (100 mL) and cool the mixture in an ice-water bath.
-
Slowly add triethylamine (8.0 g, 79 mmol) to the cooled solution, ensuring the temperature remains below 10 °C.
-
Stir the resulting solution for 30 minutes, after which add thionyl chloride (9.0 g, 76 mmol) dropwise, maintaining the temperature below 10 °C.
-
In a separate flask, prepare a solution of 4-fluoroaniline (9.0 mL) in THF (30 mL).
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Continue stirring the reaction mixture in the ice bath for 4 hours, then allow it to warm to room temperature.
-
Dilute the reaction mixture with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to a volume of approximately 30 mL.
-
To the resulting viscous liquid, add heptane (200 mL) to precipitate a flaky solid.
-
Collect the solid by filtration and dry to yield this compound (15.8 g, 93% yield).
Caption: Synthetic workflow for this compound.
Role in Drug Development: Tyrosine Kinase Inhibition
This compound is a crucial building block for the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor (TKI).[3] TKIs are a class of targeted cancer therapies that block key signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[4] Cabozantinib is known to inhibit several receptor tyrosine kinases, including VEGFR, MET, and AXL.[5][6] The inhibition of these pathways disrupts tumor growth and survival.
References
- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 2. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key building block in contemporary medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib, the unique structural motifs of this compound—a fluorinated phenyl ring and a cyclopropane carboxamide moiety—suggest a broader potential for its application in drug discovery and development. This document will explore its synthesis, physicochemical properties, and established role in the production of Cabozantinib. Furthermore, it will delve into the potential for this molecule and its derivatives to be explored for novel therapeutic applications, supported by a proposed workflow for biological evaluation.
Introduction
This compound has emerged as a molecule of significant interest within the pharmaceutical industry. Its prominence is largely attributed to its role as a key precursor in the manufacturing of Cabozantinib, a potent inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and RET, which is utilized in the treatment of various cancers.[1][2] Beyond this established application, the constituent parts of the molecule offer intriguing possibilities for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the rigid cyclopropane scaffold can confer favorable conformational properties to drug candidates.[3][4] This guide aims to provide a comprehensive resource on this compound, covering its synthesis, properties, and potential for future drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in biological systems. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀FNO₃ | [5] |
| Molecular Weight | 223.2 g/mol | [5] |
| Appearance | White to almost white powder/crystal | [3][6] |
| Melting Point | 173.0 to 177.0 °C | [3][6] |
| Boiling Point (Predicted) | 475.2 ± 30.0 °C | [3][5] |
| pKa (Predicted) | 3.48 ± 0.20 | [1][5] |
| Solubility | Soluble in Methanol, Dimethyl sulfoxide (DMSO), and Ethanol. Limited solubility in water. | [1][3][7] |
| LogP (Predicted) | 0.95 | [8] |
Synthesis of this compound
The synthesis of this compound is a well-documented process. A common and efficient method involves the reaction of cyclopropyl-1,1-dicarboxylic acid with 4-fluoroaniline in the presence of a coupling agent or after activation of the carboxylic acid.[9]
General Synthesis Scheme
A widely employed synthetic route is depicted below. This process involves the activation of one of the carboxylic acid groups of cyclopropyl-1,1-dicarboxylic acid, followed by amidation with 4-fluoroaniline.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.[5][9]
Materials:
-
Cyclopropyl-1,1-dicarboxylic acid
-
Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Ethyl acetate (EtOAc)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Heptane
-
Ice-water bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a suitable reaction vessel, dissolve cyclopropyl-1,1-dicarboxylic acid (1.0 eq) in THF.
-
Cool the solution in an ice-water bath.
-
Add triethylamine (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After stirring for 30 minutes, add thionyl chloride (1.0 eq) dropwise, again keeping the temperature below 10 °C.
-
In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in THF.
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Continue stirring in the ice bath for 4 hours, then allow the reaction to warm to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1.0 M NaOH solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add heptane to the resulting residue to precipitate the product.
-
Collect the solid by filtration and dry to obtain this compound.
Role in the Synthesis of Cabozantinib
This compound is a pivotal intermediate in the synthesis of Cabozantinib. The carboxylic acid group of this molecule is activated and then reacted with the aniline moiety of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to form the final dicarboxamide structure of Cabozantinib.
References
- 1. jecibiochem.com [jecibiochem.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buy this compound | 849217-48-7 [smolecule.com]
- 4. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
- 8. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]
- 9. This compound | 849217-48-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the preparation of various pharmaceutical compounds, including the anticancer drug Cabozantinib.[1][2] The protocols outlined below are based on established synthetic methods.
Chemical Properties
| Property | Value |
| CAS Number | 849217-48-7 |
| Molecular Formula | C11H10FNO3 |
| Molecular Weight | 223.2 g/mol |
| Appearance | White to almost white powder or crystalline solid[3][4][5] |
| Melting Point | 173.0 to 177.0 °C |
| Boiling Point | 475.2±30.0 °C (Predicted) |
| Density | 1.521 g/cm³ (Predicted) |
| Solubility | Soluble in Methanol |
Protocol 1: Synthesis from Cyclopropyl-1,1-dicarboxylic Acid
This protocol describes a one-pot synthesis of this compound starting from cyclopropyl-1,1-dicarboxylic acid.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Amount | Moles (mmol) |
| Cyclopropyl-1,1-dicarboxylic acid | 10 g | 77 |
| Tetrahydrofuran (THF) | 100 mL + 30 mL | - |
| Triethylamine | 8.0 g | 79 |
| Thionyl chloride (SOCl₂) | 9.0 g | 76 |
| 4-fluoroaniline | 9.0 mL | - |
| Ethyl Acetate (EtOAc) | 200 mL | - |
| 1.0 M Sodium Hydroxide (NaOH) | 50 mL | - |
| Water | 40 mL | - |
| Saturated Brine | 40 mL | - |
| Sodium Sulfate (Na₂SO₄) | q.s. | - |
| Heptane | 200 mL | - |
Procedure
-
In a suitable reaction vessel, dissolve 10 g (77 mmol) of cyclopropyl-1,1-dicarboxylic acid in 100 mL of THF.[3][6]
-
Cool the solution in an ice-water bath, ensuring the temperature is maintained below 10°C.[3][6]
-
Slowly add 8.0 g (79 mmol) of triethylamine dropwise to the cooled solution.[3][6]
-
Stir the resulting solution for 30 minutes at the same temperature.[3][6]
-
Add 9.0 g (76 mmol) of thionyl chloride dropwise, keeping the temperature below 10°C.[3][6]
-
In a separate flask, dissolve 9.0 mL of 4-fluoroaniline in 30 mL of THF.[3][6]
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, maintaining the temperature below 10°C.[3][6]
-
Continue stirring the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.[3][6]
-
After the reaction is complete, dilute the mixture with 200 mL of ethyl acetate.[3][6]
-
Wash the organic layer sequentially with 50 mL of 1.0 M aqueous NaOH, 40 mL of water, and 40 mL of saturated brine.[3][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure until a viscous liquid of approximately 30 mL remains.[3][6]
-
To the resulting viscous liquid, add 200 mL of heptane to precipitate a flaky solid.[3][6]
-
Collect the solid by filtration and dry to obtain this compound.
Results
Protocol 2: Improved Process via Diethyl Cyclopropane-1,1-dicarboxylate
This protocol outlines a multi-step synthesis that can be advantageous for larger-scale production.
Synthesis Pathway
Caption: Multi-step synthesis pathway for this compound.
Step 1: Preparation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid
-
To 500.0 g of diethyl cyclopropane-1,1-dicarboxylate, add 2500.0 mL of methanol at 25-30°C and stir for 20 minutes.[7]
-
Cool the mixture to 0-5°C.[7]
-
Slowly add a solution of 129.0 g of sodium hydroxide in 500.0 mL of water at 0-5°C.[7]
-
Raise the temperature to 25-30°C and stir for 7 hours.[7]
-
Distill off the solvent completely under vacuum at a temperature below 55°C.[7]
-
Add 750.0 mL of water to the residue at 25-30°C.[7]
-
Acidify the mixture with hydrochloric acid and stir for 15 minutes.[7]
-
Extract the aqueous layer with ethyl acetate (1250.0 mL).[7]
-
Separate the layers, and re-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with sodium sulfate, and distill off the solvent under vacuum below 55°C to obtain the title compound.[7]
Step 2-3: Amidation and Hydrolysis to Yield this compound
Note: The specific details for the conversion of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid to the final product are part of a broader process described in the reference. The final hydrolysis step is detailed below.
Final Step: Preparation of this compound
-
To the intermediate amide from the previous step, add 1000.0 mL of toluene at 25-30°C and stir for 30 minutes.[7]
-
Slowly add a solution of 161.29 g of sodium hydroxide in 1500.0 mL of water and stir for 8 hours.[7]
-
Separate the layers and wash the aqueous layer with toluene.[7]
-
Cool the aqueous layer to 0-5°C.[7]
-
Slowly add hydrochloric acid to the aqueous layer at 0-5°C and stir for 2 hours.[7]
-
Filter the resulting solid, wash with water, and dry to obtain the final product.[7]
Results
-
Yield: 298.0 g (from the multi-step process)[7]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Triethylamine is a flammable and corrosive liquid.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
References
- 1. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 849217-48-7 [chemicalbook.com]
- 4. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 5. This compound CAS#: 849217-48-7 [amp.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. tdcommons.org [tdcommons.org]
Application Note: High-Purity 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of the targeted cancer therapy drug, Cabozantinib. The described method utilizes a mixed-solvent recrystallization technique to effectively remove process-related impurities, yielding a final product with purity suitable for further pharmaceutical development. This document outlines the experimental procedure, presents quantitative data on purity improvement, and discusses the rationale behind the selected purification strategy.
Introduction
This compound is a critical building block in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This method is widely employed in the pharmaceutical industry to achieve high levels of purity. This note details a reliable recrystallization protocol for this compound, enabling researchers and drug development professionals to obtain high-purity material for their studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | White to off-white crystalline solid or powder |
| Molecular Formula | C₁₁H₁₀FNO₃ |
| Molecular Weight | 223.2 g/mol |
| Melting Point | 173-177 °C |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) |
| Commercial Purity | Typically available in purities ranging from 95% to ≥99% |
Impurity Profile
During the synthesis of this compound, several process-related impurities can be generated. The most common impurities include unreacted starting materials and by-products from side reactions. The recrystallization process described herein is effective at removing these impurities.
Potential Impurities:
-
4-Fluoroaniline: An unreacted starting material.
-
Cyclopropane-1,1-dicarboxylic acid: An unreacted starting material.
-
N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide: A di-substituted by-product.
Recrystallization Protocol
This protocol is designed for the purification of this compound on a laboratory scale.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
Heptane (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of ethyl acetate.
-
Heating: Gently heat the mixture with stirring to reflux until all the solid material has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, crystals of the purified product will begin to form.
-
Precipitation: Once the solution has reached room temperature, slowly add heptane (approximately 2-3 volumes of the initial ethyl acetate used) with gentle stirring. The addition of the anti-solvent will induce further precipitation of the product.
-
Cooling: Cool the mixture in an ice-water bath for at least 1 hour to maximize the yield of the recrystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The effectiveness of the recrystallization protocol was assessed by comparing the purity of the material before and after the purification process using High-Performance Liquid Chromatography (HPLC).
| Sample | Purity (by HPLC) | Yield |
| Crude Material | ~95% | - |
| Recrystallized Product | >99.5% | 85-95% |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the recrystallization process.
Signaling Pathway Diagram (Logical Relationship)
Caption: A diagram showing the logical progression of the purification process.
Conclusion
The recrystallization protocol detailed in this application note provides a simple and effective method for the purification of this compound. This procedure successfully removes key process-related impurities, yielding a product with high purity (>99.5%) and in good recovery. This high-quality material is well-suited for use in the subsequent stages of pharmaceutical synthesis and drug development. The provided workflow and logical diagrams offer a clear visual representation of the process for easy implementation in a laboratory setting.
Application Notes and Protocols for the Solid-Phase Synthesis Utilizing 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in solid-phase synthesis. This compound is a key building block, notably in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor.[1][2][3] The methodologies outlined below adapt the principles of solid-phase peptide synthesis (SPPS) to enable the efficient, resin-based construction of complex small molecules, facilitating high-throughput synthesis and purification.
Introduction to Solid-Phase Synthesis with this compound
This compound is a versatile carboxylic acid derivative. Its structure, featuring a cyclopropane ring and a fluorinated phenyl group, makes it a valuable component in the development of novel therapeutic agents.[4] Solid-phase synthesis offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
This document outlines a representative workflow for the solid-phase synthesis of a Cabozantinib analogue, demonstrating the utility of this compound as a key synthetic building block.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 849217-48-7 |
| Molecular Formula | C₁₁H₁₀FNO₃ |
| Molecular Weight | 223.2 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in polar organic solvents such as DMSO and ethanol |
| Storage | 2 - 8 °C, sealed in a dry environment |
Experimental Workflow and Signaling Pathway Context
The following diagram illustrates the proposed solid-phase synthesis workflow. This multi-step process is initiated by the immobilization of a primary building block onto a solid support, followed by a series of coupling and deprotection steps, culminating in the cleavage of the final product from the resin.
Caption: Solid-phase synthesis workflow for a Cabozantinib analogue.
Cabozantinib is an inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL, which are implicated in tumor angiogenesis, invasion, and metastasis. The following diagram depicts a simplified representation of the signaling pathways targeted by Cabozantinib.
Caption: Simplified signaling pathways inhibited by Cabozantinib.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a Cabozantinib analogue.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, 1% DVB, ~0.5 mmol/g loading)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA)
-
Amino Acid: Fmoc-4-aminophenol
-
Core Building Block: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
Key Reagent: this compound
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol for Solid-Phase Synthesis
Step 1: Resin Swelling and Fmoc Deprotection
-
Place 1 g of Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Step 2: Coupling of Fmoc-4-aminophenol
-
Dissolve Fmoc-4-aminophenol (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 5 mL of DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin as described in Step 1.7.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Step 3: Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as outlined in Step 1.
Step 4: Coupling of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
Dissolve 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in 8 mL of DMF.
-
Add the solution to the resin.
-
Agitate the mixture for 4 hours at 50°C.
-
Drain the reaction solution and wash the resin as described in Step 1.7.
Step 5: Coupling of this compound
-
Dissolve this compound (2.5 eq.), HBTU (2.4 eq.), and DIPEA (5 eq.) in 8 mL of DMF.
-
Add the solution to the resin.
-
Agitate the mixture for 6 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Step 6: Cleavage and Product Isolation
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by preparative HPLC.
Data Presentation
The following table summarizes the key quantitative parameters for the described solid-phase synthesis protocol.
| Step | Reagent | Equivalents | Reaction Time | Temperature | Expected Yield |
| 2 | Fmoc-4-aminophenol | 3 | 2 hours | Room Temp. | >95% |
| 4 | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | 2 | 4 hours | 50°C | >90% |
| 5 | This compound | 2.5 | 6 hours | Room Temp. | >85% |
| 6 | Cleavage Cocktail | - | 2 hours | Room Temp. | >80% (crude) |
Conclusion
The protocol detailed in these application notes demonstrates a robust and efficient method for the solid-phase synthesis of complex molecules using this compound. This approach offers significant advantages for drug discovery and development by enabling the rapid synthesis and purification of compound libraries for biological screening. The versatility of solid-phase synthesis allows for the facile modification of the core scaffold, providing a powerful tool for structure-activity relationship (SAR) studies.
References
- 1. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 2. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocols detail the use of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) for assessing thermal stability. This document is intended to serve as a practical guide for researchers and professionals involved in the synthesis, quality control, and development of pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 849217-48-7 |
| Molecular Formula | C₁₁H₁₀FNO₃ |
| Molecular Weight | 223.20 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 173 - 177 °C |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Analytical Methods and Protocols
A general workflow for the analytical characterization of this compound is depicted in the following diagram.
Caption: General analytical workflow for the characterization of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is typically employed.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected Results:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific method, but should be consistent. |
| Purity | Typically ≥98% for research-grade material.[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of the compound. Both ¹H and ¹³C NMR are utilized.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved to avoid line broadening.[6]
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard proton acquisition parameters.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Standard carbon acquisition with proton decoupling.
-
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~10.2 | s | 1H | -NH- |
| ~7.6 | dd | 2H | Ar-H |
| ~7.1 | t | 2H | Ar-H |
| ~1.4 | m | 4H | -CH₂-CH₂- (cyclopropyl) |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~168 | -C=O (amide) |
| ~159 (d, J ≈ 240 Hz) | C-F |
| ~135 | Ar-C |
| ~122 (d, J ≈ 8 Hz) | Ar-CH |
| ~115 (d, J ≈ 22 Hz) | Ar-CH |
| ~32 | Quaternary cyclopropyl C |
| ~16 | -CH₂- (cyclopropyl) |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound and can provide fragmentation information for further structural confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Analysis Mode: Full scan for molecular weight determination. Product ion scan (MS/MS) of the parent ion can be performed for fragmentation analysis.
-
Expected Results:
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 222.0572 | ~222.06 |
| [M+H]⁺ | 224.0714 | ~224.07 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
FTIR Analysis:
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16 or 32 scans are co-added.
-
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~3300 | N-H stretch | Amide |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1510 | C=C stretch | Aromatic ring |
| ~1220 | C-F stretch | Fluoroaromatic |
Thermal Analysis (TGA/DSC)
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability, melting behavior, and presence of solvates.[2][7][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Analysis:
-
Temperature Program: Heat the sample from ambient temperature to above its melting point (e.g., 25 °C to 200 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
TGA Analysis:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Results:
| Technique | Parameter | Expected Observation |
| DSC | Melting Endotherm | A sharp endothermic peak corresponding to the melting point (173 - 177 °C). |
| TGA | Weight Loss | No significant weight loss below the melting point, indicating the absence of volatile solvents or water. Decomposition is expected at higher temperatures. |
Logical Relationship Diagram for Method Selection
The choice of analytical method is guided by the information required.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. mt.com [mt.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. organomation.com [organomation.com]
- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 8. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This compound is a key intermediate in the synthesis of several pharmaceutical agents, including Cabozantinib.[1][2][3][4] The presented isocratic reverse-phase HPLC method provides a reliable and efficient means to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. The protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this important synthetic intermediate.
Introduction
This compound (Molecular Formula: C₁₁H₁₀FNO₃, Molecular Weight: 223.2 g/mol ) is a white to almost white crystalline powder.[1][5][6] It is characterized by a melting point in the range of 173.0 to 177.0 °C and is soluble in methanol.[1][2] As a critical building block in pharmaceutical manufacturing, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final drug product. This document provides a detailed protocol for a reverse-phase HPLC method suitable for purity analysis and assay.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
A summary of the HPLC method parameters is provided in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Detailed Experimental Protocol
-
System Preparation:
-
Purge the HPLC system with the mobile phase components.
-
Equilibrate the column with the initial mobile phase composition (60% A / 40% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability (e.g., retention time and peak area reproducibility). The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the percentage purity of the sample using the area normalization method, as shown in the equation below:
-
Results and Discussion
The developed HPLC method provides a good separation of the main peak from potential impurities. A hypothetical chromatogram is shown in Figure 1. The retention time for this compound is expected to be around 5-7 minutes under these conditions.
Table 2: Hypothetical Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Sample A | |||
| Impurity 1 | 3.2 | 15,000 | 0.30 |
| Main Peak | 6.5 | 4,950,000 | 99.00 |
| Impurity 2 | 8.1 | 35,000 | 0.70 |
| Sample B | |||
| Impurity 1 | 3.2 | 20,000 | 0.40 |
| Main Peak | 6.5 | 4,900,000 | 98.00 |
| Impurity 2 | 8.1 | 80,000 | 1.60 |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and purity determination of this compound. The method is simple, reproducible, and provides the necessary resolution for the separation of the main compound from its potential impurities.
References
- 1. This compound | 849217-48-7 [chemicalbook.com]
- 2. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound CAS#: 849217-48-7 [amp.chemicalbook.com]
- 5. Buy this compound | 849217-48-7 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. calpaclab.com [calpaclab.com]
Application Note and Protocol: Structural Confirmation of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural confirmation of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR experiments are outlined. Predicted NMR data is presented in a clear, tabular format to facilitate the interpretation of experimental results. Furthermore, graphical workflows and structural correlation diagrams are provided to aid in the systematic elucidation of the molecule's structure. This application note serves as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2] For novel compounds such as this compound, a comprehensive suite of NMR experiments is required to confirm its covalent framework and stereochemistry. This molecule, with its distinct cyclopropyl, aromatic, and carboxylic acid moieties, presents a unique set of NMR signals. The presence of a fluorine atom also allows for the use of ¹⁹F NMR, a powerful tool for confirming the substitution pattern of the aromatic ring.[3][4][5] This application note details the necessary experimental protocols and expected spectral data for the complete structural verification of the title compound.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects.[6][7] The data is presented for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has well-characterized residual solvent signals.[8][9]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.55 - 7.65 | dd | 2H | J(H,F) ≈ 9.0, J(H,H) ≈ 5.0 |
| H-3', H-5' | 7.10 - 7.20 | t | 2H | J(H,H) ≈ 9.0 |
| H-2a, H-3a | 1.40 - 1.50 | m | 2H | - |
| H-2b, H-3b | 1.25 - 1.35 | m | 2H | - |
| NH | 10.3 - 10.5 | s | 1H | - |
| COOH | 12.0 - 13.0 | br s | 1H | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
| C-1 | 33 - 36 | C |
| C-2, C-3 | 16 - 19 | CH₂ |
| C=O (amide) | 168 - 171 | C |
| C=O (acid) | 173 - 176 | C |
| C-1' | 135 - 137 (d, J(C,F) ≈ 3 Hz) | C |
| C-2', C-6' | 120 - 122 (d, J(C,F) ≈ 8 Hz) | CH |
| C-3', C-5' | 115 - 117 (d, J(C,F) ≈ 21 Hz) | CH |
| C-4' | 158 - 162 (d, J(C,F) ≈ 240 Hz) | C |
Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Fluorine Label | Chemical Shift (δ, ppm) | Multiplicity |
| F-4' | -115 to -120 | m |
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific NMR instrument used.[1]
Sample Preparation
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution into a clean 5 mm NMR tube.
¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
DEPT-135: A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ signals.
¹⁹F NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -100 to -140 ppm (or a wider range if the exact shift is unknown).
-
Number of Scans: 64-256.
-
Relaxation Delay: 2 seconds.
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. It is particularly useful for assigning the protons on the cyclopropane ring and the aromatic system.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the protonated carbons.[10][12]
Workflow and Data Interpretation
The structural confirmation of this compound should follow a logical progression. The workflow below illustrates the steps from sample preparation to final structure verification.
Caption: NMR Workflow for Structure Confirmation.
The interpretation of the spectral data should focus on identifying key structural features. The diagram below illustrates the expected correlations for the target molecule.
Caption: Key Structural Features and NMR Correlations.
Conclusion
The combination of one-dimensional and two-dimensional NMR techniques provides a robust methodology for the complete structural elucidation of this compound. By following the detailed protocols and utilizing the predicted data as a guide, researchers can confidently confirm the identity and purity of their synthesized compound. The systematic approach outlined in this application note ensures an efficient and accurate structural analysis, which is a critical step in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Common NMR Solvents [wiredchemist.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals [mdpi.com]
Application Notes and Protocols: 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a key chemical intermediate widely utilized in the synthesis of potent kinase inhibitors.[1] Its unique structural features, including a rigid cyclopropane ring and a fluorinated phenyl group, make it an ideal scaffold for designing targeted therapies against various cancers and other diseases driven by aberrant kinase activity.[2][3] The fluorine substitution can enhance metabolic stability and binding affinity of the final compound. This document provides detailed application notes and experimental protocols for the use of this building block in the development of kinase inhibitors, with a focus on the multi-targeted tyrosine kinase inhibitor, Cabozantinib.[4][5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀FNO₃ | [3] |
| Molecular Weight | 223.20 g/mol | [4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 173.0-177.0 °C | [3] |
Applications in Kinase Inhibitor Synthesis
This compound serves as a crucial component for introducing a specific pharmacophore that facilitates binding to the ATP-binding pocket of various kinases. Its primary application is in the synthesis of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, commonly known as Cabozantinib.[6][7] Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis.[5]
Data Presentation: Inhibitory Activity of Derived Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of Cabozantinib, a prominent kinase inhibitor synthesized using this compound, against a panel of key oncogenic kinases. A similar multi-targeted inhibitor, CT053PTSA, is also included for comparison.
| Kinase Target | Cabozantinib IC50 (nM) | CT053PTSA Cellular IC50 (nM) |
| VEGFR2 | 0.035 | 1.1 |
| MET | 1.3 | 7.0 |
| AXL | 7 | 0.44 |
| RET | 5.2 | Not Reported |
| KIT | 4.6 | Not Reported |
| FLT3 | 11.3 | 1.5 |
| TIE2 | 14.3 | Not Reported |
Data for Cabozantinib sourced from[4]. Data for CT053PTSA sourced from[8].
Signaling Pathways and Experimental Workflows
Targeted Kinase Signaling Pathway
The kinase inhibitors derived from this compound, such as Cabozantinib, primarily target the VEGFR, MET, and AXL signaling pathways. These pathways are critical for tumor cell proliferation, survival, angiogenesis, and metastasis.
Experimental Workflow: From Building Block to Kinase Inhibitor Evaluation
The following diagram outlines the general workflow for synthesizing a kinase inhibitor using this compound and evaluating its biological activity.
Experimental Protocols
Protocol 1: Synthesis of Cabozantinib
This protocol describes a general method for the synthesis of Cabozantinib from this compound.
Materials:
-
This compound
-
4-(6,7-dimethoxyquinolin-4-yloxy)aniline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Acid Chloride Formation (if applicable): To a solution of this compound in anhydrous THF, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve 4-(6,7-dimethoxyquinolin-4-yloxy)aniline and triethylamine in anhydrous DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure Cabozantinib.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Biochemical Kinase Inhibition Assay (Generic)
This protocol provides a general framework for determining the IC50 value of a synthesized kinase inhibitor.[1][9]
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, MET)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized kinase inhibitor (e.g., Cabozantinib)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO, followed by dilution in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of a kinase inhibitor in a relevant cancer cell line.[10][11]
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line known to be driven by MET or VEGFR signaling)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)
-
Synthesized kinase inhibitor
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After an appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a new generation of kinase inhibitors. Its incorporation into molecules like Cabozantinib has led to effective therapies for various cancers. The protocols and data presented here provide a foundational guide for researchers in the field of drug discovery and development to utilize this important chemical entity in their quest for novel and potent kinase inhibitors.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors [frontiersin.org]
- 9. domainex.co.uk [domainex.co.uk]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Coupling of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the coupling of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably the tyrosine kinase inhibitor, Cabozantinib.[1][2][3][4][5]
Introduction
This compound is a versatile building block in medicinal chemistry.[4] Its structure, featuring a cyclopropane ring and a fluorinated phenyl group, is of significant interest for the development of novel therapeutic agents.[4] This carboxylic acid is a crucial precursor for the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) such as MET, VEGFR, and AXL, which are implicated in tumor growth, angiogenesis, and metastasis.[6][7][8] The amide coupling of this intermediate with an appropriate amine is a critical step in the synthesis of Cabozantinib and related compounds. This document outlines various established protocols for this key transformation.
Data Presentation: Amide Coupling Reactions
The following table summarizes various reported methods for the amide coupling of this compound with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to yield Cabozantinib.
| Coupling Agent/Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| HATU | N,N-Diisopropylethylamine | Dichloromethane | 20-40 | 3 | 90.87 | 99.98 | CN112979544A[9] |
| TBTU | N,N-Diisopropylethylamine | Dichloromethane | 20-40 | 3 | 90.87 | 99.98 | CN112979544A[9] |
| HBTU | Triethylamine | Dichloromethane | 20-40 | 3 | 92.30 | 99.98 | CN112979544A[9] |
| EDC·HCl / DMAP | - | Dichloromethane | 25-30 | 5 | - | - | US11498902B2[10] |
| Acyl Halide (Oxalyl Chloride) | Potassium Carbonate | Tetrahydrofuran | -5 to 20 | 0.5-2 | 97.2 | - | CN103664778A[11] |
| Methane Sulfonyl Chloride | Base (unspecified) | Dichloromethane | - | - | - | - | EP4313048A1[12] |
| p-Toluene Sulfonyl Chloride | Base (unspecified) | Dichloromethane | - | - | - | - | EP4313048A1[12] |
Experimental Protocols
Below are detailed methodologies for two common coupling procedures.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide aqueous solution (0.1 g/mL)
-
Purified water
-
Anhydrous ethanol
Procedure:
-
To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.10 kg) and this compound (1.08 kg) in dichloromethane (4.40 L), add HATU (1.55 kg).
-
Add N,N-diisopropylethylamine (0.72 kg) to the mixture.
-
Stir the reaction mixture for 3 hours at a temperature of 20-40°C.
-
After the reaction is complete, wash the reaction solution sequentially with 4.40 L of 0.1 g/mL sodium hydroxide aqueous solution and 4.40 L of purified water.
-
Concentrate the organic phase to dryness.
-
Add anhydrous ethanol (11.0 L) to the residue and stir for 3-4 hours at 0-10°C to induce crystallization.
-
Filter the resulting solid and wash the filter cake with 4-6 volumes of anhydrous ethanol.
-
Dry the filter cake under vacuum at 50 ± 5°C to a constant weight to obtain Cabozantinib.[9]
Protocol 2: Acyl Chloride-Mediated Amide Coupling
This protocol involves the in-situ formation of an acyl chloride followed by reaction with the amine.
Materials:
-
This compound
-
Oxalyl chloride
-
Tetrahydrofuran (THF)
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
Potassium carbonate
-
Water
Procedure:
-
Acyl Chloride Formation: In a reaction vessel, add a solution of this compound (727.6 g, 3.26 mol) in tetrahydrofuran (245 g, 3.4 mol) to oxalyl chloride (488.6 g, 3.85 mol) at 15-30°C. Stir the mixture at 15-35°C for 0.5-2 hours to form the acyl chloride. This solution is used directly in the next step.[11]
-
Amide Coupling: In a separate vessel, dissolve 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (995.6 g, 3.36 mol) in tetrahydrofuran (3.6 L, 44.39 mol) and add potassium carbonate (1210 g, 4.03 mol).[11]
-
Cool the amine solution and add the previously prepared acyl chloride solution dropwise, maintaining the reaction temperature between -5 to 20°C.
-
Stir the reaction mixture for 0.5-2 hours at this temperature.
-
Upon completion of the reaction, add 1 L of water and stir the solution at 40-45°C for approximately 2 hours to induce crystallization.
-
Filter the solid, wash it three times with 700 mL of water.
-
Dry the filter cake under vacuum at 45°C to obtain the final product.[11]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Cabozantinib.
c-Met Signaling Pathway Inhibited by Cabozantinib
Caption: Simplified c-Met signaling pathway and the inhibitory action of Cabozantinib.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Buy this compound | 849217-48-7 [smolecule.com]
- 3. This compound | 849217-48-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 849217-48-7|this compound|BLD Pharm [bldpharm.com]
- 6. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 10. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 11. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 12. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
Application Notes and Protocols: 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound recognized primarily as a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Cabozantinib.[1][2][3] While its pharmaceutical applications are well-documented, its potential within agrochemical research remains an area of nascent exploration.[4][5][6] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential plant growth regulator or herbicide. The protocols outlined below are designed to facilitate the screening and characterization of its biological activity on plant systems.
Compound Profile
This compound is a white to off-white crystalline solid.[1][5] Its structure, incorporating a fluorinated phenyl group, a cyclopropane ring, and a carboxylic acid moiety, suggests potential for biological activity.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 849217-48-7 | [2][7] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [1][7] |
| Molecular Weight | 223.20 g/mol | [1][7] |
| Melting Point | 173.0 to 177.0 °C | [1] |
| Boiling Point | 475.2 ± 30.0 °C (Predicted) | [2] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Solubility | Soluble in Methanol, DMSO, Ethanol | [1][5] |
Synthesis Protocol
The synthesis of this compound is well-established and can be achieved through the reaction of cyclopropyl-1,1-dicarboxylic acid with 4-fluoroaniline.[2][3][7]
Materials
-
Cyclopropyl-1,1-dicarboxylic acid
-
Tetrahydrofuran (THF)
-
Triethylamine
-
Thionyl chloride (SOCl₂)
-
4-fluoroaniline
-
Ethyl acetate (EtOAc)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
-
Heptane
-
Ice-water bath
-
Standard laboratory glassware and stirring equipment
Procedure
-
Dissolve Cyclopropyl-1,1-dicarboxylic acid (10 g, 77 mmol) in THF (100 mL) in a flask and cool the mixture in an ice-water bath.
-
Slowly add Triethylamine (8.0 g, 79 mmol) dropwise to the solution, maintaining the temperature below 10 °C.
-
Stir the resulting solution for 30 minutes.
-
Add thionyl chloride (9.0 g, 76 mmol) dropwise, again keeping the temperature below 10 °C.
-
In a separate flask, prepare a solution of 4-fluoroaniline (9.0 mL) in THF (30 mL).
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Continue stirring the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.
-
Dilute the reaction mixture with 200 mL of EtOAc.
-
Wash the organic solution sequentially with 50 mL of 1.0 M aqueous NaOH, 40 mL of water, and 40 mL of saturated brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate the solution by evaporation to approximately 30 mL.
-
Add heptane (200 mL) to the concentrated, viscous liquid to precipitate the product.
-
Collect the solid product by filtration and dry to yield this compound.[2][3][7]
Caption: Synthesis workflow for this compound.
Application in Agrochemical Research: Proposed Studies
While direct evidence is limited, the structural features of this compound suggest potential as a plant growth regulator or herbicide. The cyclopropane moiety is present in some herbicides, and the fluorophenyl group can influence biological activity.[4] The following protocols are proposed for initial screening.
Protocol 1: Seed Germination and Early Seedling Growth Bioassay
This assay will determine the effect of the compound on seed germination and early growth of model plant species.
3.1.1. Materials
-
Seeds of monocot (e.g., Zea mays, Triticum aestivum) and dicot (e.g., Arabidopsis thaliana, Lactuca sativa) species.
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
3.1.2. Procedure
-
Prepare a stock solution of the test compound in DMSO.
-
Create a dilution series (e.g., 1, 10, 100, 1000 µM) in sterile water. Ensure the final DMSO concentration is consistent and non-phytotoxic (e.g., ≤ 0.1%). A control group with only the DMSO solution should be included.
-
Place sterile filter paper in each petri dish and moisten with the respective test solutions.
-
Place a predetermined number of seeds (e.g., 20) in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), record the germination percentage, root length, and shoot length for each treatment.
Table 2: Data Collection for Seed Germination Bioassay
| Treatment Concentration (µM) | Germination (%) | Average Root Length (mm) | Average Shoot Length (mm) |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Protocol 2: Whole Plant Foliar Application Assay
This assay assesses the post-emergence effects of the compound on young plants.
3.2.1. Materials
-
Young, healthy plants of selected species (2-4 leaf stage).
-
Test compound solutions prepared as in Protocol 1, with the addition of a surfactant (e.g., 0.02% Tween-20) to improve leaf adhesion.
-
Spray bottle or microsprayer.
-
Greenhouse or controlled environment growth room.
3.2.2. Procedure
-
Grow plants to the 2-4 leaf stage.
-
Apply the test solutions as a fine mist to the foliage until runoff. Ensure even coverage.
-
Treat a control group with the solvent and surfactant solution only.
-
Maintain the plants in a greenhouse under optimal growing conditions.
-
Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.
Table 3: Data Collection for Whole Plant Assay
| Treatment Concentration (µM) | Phytotoxicity Score (0-5) | Plant Height (cm) | Fresh Weight (g) | Dry Weight (g) |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Proposed Mechanism of Action and Signaling Pathway
Based on studies of structurally related cyclopropane-1,1-dicarboxylic acid analogues, a potential mechanism of action for herbicidal activity could be the inhibition of the enzyme ketol-acid reductoisomerase (KARI). KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for plant growth.
Caption: Hypothesized mechanism of action via KARI inhibition.
Safety and Handling
While comprehensive toxicological data is not available, standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound presents an intriguing scaffold for potential agrochemical applications. The protocols provided herein offer a foundational framework for the systematic evaluation of its bioactivity. Further research is warranted to elucidate its precise mechanism of action and to explore its potential for development into a novel agrochemical product.
References
- 1. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]
- 3. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and its derivatives represent a class of compounds with significant potential in various scientific fields. While primarily investigated for their applications in pharmaceutical development and agricultural chemistry, their unique structural features suggest promising, yet largely unexplored, roles in material science.[1] The presence of a cyclopropane ring, a fluorinated phenyl group, and reactive carboxylic acid and amide functionalities makes these molecules versatile building blocks for novel polymers and functional coatings.[1] This document provides an overview of the known properties of the parent compound, a detailed synthesis protocol, and explores its potential applications in material science.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for consideration in the design and synthesis of new materials.
| Property | Value | Reference |
| Molecular Formula | C11H10FNO3 | [2][3][4][5] |
| Molecular Weight | 223.2 g/mol | [2][4][5] |
| Appearance | White to almost white powder/crystal | [3][4] |
| Melting Point | 173.0 to 177.0 °C | [3][4] |
| Boiling Point (Predicted) | 475.2 ± 30.0 °C | [3] |
| Density (Predicted) | 1.521 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa (Predicted) | 3.48 ± 0.20 | [3] |
Potential Material Science Applications
The stability and reactivity profile of this compound suggest its utility in material science.[1] It has been proposed that this compound can be incorporated into polymers or coatings to enhance performance characteristics.[1]
1. Polymer Synthesis: The carboxylic acid and amide functionalities can be utilized for polymerization reactions. For example, the carboxylic acid can be converted to an acid chloride, which can then react with a diamine to form a polyamide. The resulting polymer would feature the fluorophenyl and cyclopropyl groups as pendant moieties, potentially influencing properties such as thermal stability, hydrophobicity, and mechanical strength.
2. Functional Coatings: The fluorophenyl group can impart hydrophobic and oleophobic properties to surfaces. Derivatives of this compound could be used to create functional coatings with anti-fouling or self-cleaning properties.
3. Cross-linking Agents: The dicarboxylic nature of potential derivatives could be exploited for cross-linking polymer chains, thereby improving the mechanical properties and thermal resistance of the material.
Below is a diagram illustrating a potential workflow for the development of novel polymers from this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthesis methods.[2][3]
Materials:
-
Cyclopropyl-1,1-dicarboxylic acid
-
Tetrahydrofuran (THF)
-
Triethylamine
-
Thionyl chloride (SOCl2)
-
4-fluoroaniline
-
Ethyl acetate (EtOAc)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Sodium sulfate (Na2SO4)
-
Heptane
-
Ice-water bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flask, dissolve cyclopropyl-1,1-dicarboxylic acid (10 g, 77 mmol) in THF (100 mL).
-
Cool the solution in an ice-water bath to below 10 °C.
-
Add triethylamine (8.0 g, 79 mmol) dropwise to the solution while maintaining the temperature below 10 °C.
-
Stir the resulting solution for 30 minutes.
-
Add thionyl chloride (9.0 g, 76 mmol) dropwise, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a solution of 4-fluoroaniline (9.0 mL) in THF (30 mL).
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Continue stirring the reaction mixture for 4 hours, allowing it to warm to room temperature.
-
Dilute the reaction with EtOAc (200 mL).
-
Wash the organic layer with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).
-
Dry the organic solution over Na2SO4, filter, and evaporate the solvent to a volume of approximately 30 mL.
-
To the resulting viscous liquid, add heptane (200 mL) to precipitate the product.
-
Collect the solid by filtration and dry to yield this compound.
The following diagram illustrates the synthesis workflow.
Conclusion
While the direct application of this compound and its derivatives in material science is an emerging area, the unique structural characteristics of these compounds make them attractive candidates for the development of novel materials. Further research into the polymerization and functionalization of these molecules is warranted to fully explore their potential in creating advanced polymers and coatings with tailored properties. The provided synthesis protocol offers a reliable method for obtaining the parent compound, which can serve as a starting point for such investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 4. Buy this compound | 849217-48-7 [smolecule.com]
- 5. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the manufacturing of Cabozantinib.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is often attributed to a few critical factors:
-
Presence of Moisture: The reaction involves moisture-sensitive reagents like thionyl chloride or oxalyl chloride. Any water in the solvent or on the glassware will consume the activating agent and hydrolyze the reactive acyl chloride intermediate back to the starting carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inadequate Temperature Control: The initial activation step (formation of the acyl chloride) is highly exothermic. The reaction temperature should be strictly maintained between 0-10°C during the addition of reagents like thionyl chloride and 4-fluoroaniline to prevent side reactions.[4][5][6]
-
Incorrect Stoichiometry: The molar ratios of cyclopropyl-1,1-dicarboxylic acid, a base (like triethylamine), the activating agent (e.g., thionyl chloride), and 4-fluoroaniline are crucial. An excess of the aniline or diacid can lead to side products, while insufficient activating agent will result in an incomplete reaction.
-
Purity of Reagents: Using low-purity starting materials or solvents can introduce contaminants that interfere with the reaction, leading to lower yields and purification challenges.
Q2: I am observing significant amounts of the bis-amide impurity. How can this be minimized?
The formation of the N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide impurity occurs when both carboxylic acid groups react with 4-fluoroaniline. To minimize this:
-
Controlled Reagent Addition: Add the activating agent (e.g., thionyl chloride) slowly to the solution of cyclopropyl-1,1-dicarboxylic acid and base at a low temperature (0-10°C).[4][6] This favors the formation of the mono-acyl chloride.
-
Maintain Low Temperatures: Low temperatures throughout the addition of 4-fluoroaniline are critical to control the reaction rate and improve selectivity.
Q3: My final product is difficult to crystallize and remains a viscous oil. What is the recommended purification procedure?
The crude product is often a viscous liquid after the initial workup.[4][5] A common and effective method for purification and isolation is anti-solvent precipitation:
-
After the aqueous workup and drying of the organic layer (typically ethyl acetate), concentrate the solution under reduced pressure until a viscous oil or liquid remains.[4][5]
-
To this concentrated residue, add a non-polar solvent like heptane.[4][5]
-
The addition of heptane should cause the desired product to precipitate as a solid.
-
The resulting solid can then be collected by filtration, washed with fresh heptane, and dried.[4][5]
Q4: What are the primary differences between using thionyl chloride and oxalyl chloride as the activating agent?
Both thionyl chloride and oxalyl chloride are used to convert the carboxylic acid to a more reactive acyl chloride intermediate.[4][7]
-
Thionyl Chloride (SOCl₂): This is a widely cited reagent for this synthesis, often used with a base like triethylamine in a solvent such as THF.[4][5][6] It is effective and typically results in high yields.[4][5]
-
Oxalyl Chloride ((COCl)₂): This is an alternative activating agent mentioned in patent literature.[7] It is also highly reactive and can be used under similar conditions. The choice between the two may depend on substrate compatibility, safety protocols, and downstream processing considerations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded activating agent (e.g., thionyl chloride).2. Presence of significant moisture.3. Incorrect reaction temperature (too low). | 1. Use a fresh bottle of the activating agent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Allow the reaction to warm to room temperature and stir for a sufficient duration (e.g., 4 hours) after the initial additions at low temperature.[4][5] |
| Low Yield after Workup | 1. Product loss during aqueous extraction (emulsion formation).2. Incomplete precipitation/crystallization.3. Premature hydrolysis of the acyl chloride intermediate. | 1. If emulsions form, add brine to help break the layers. Perform multiple extractions with smaller volumes of solvent.2. Ensure sufficient anti-solvent (heptane) is added and allow adequate time for precipitation, possibly with cooling.3. Maintain strict anhydrous conditions and low temperatures during the activation and coupling steps. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of activating agent or 4-fluoroaniline.2. Reaction time is too short.3. Poor mixing in a large-scale reaction. | 1. Re-check calculations and ensure correct stoichiometry (a slight excess of the activating agent may be beneficial).2. Monitor the reaction by TLC or LCMS and increase the reaction time if necessary.3. Ensure efficient stirring throughout the reaction. |
| Final Product has a Low Melting Point or is an Oil | 1. Presence of solvent residue (e.g., THF, Ethyl Acetate).2. Contamination with impurities or byproducts. | 1. Dry the product thoroughly under high vacuum.2. Re-purify the product by re-dissolving in a minimal amount of a suitable solvent (like ethyl acetate) and re-precipitating with an anti-solvent (heptane). |
Quantitative Data Summary
The following table summarizes yields reported for the synthesis of this compound using different methods.
| Method | Starting Material | Key Reagents | Solvent | Reported Yield | Reference |
| Method 1 | Cyclopropyl-1,1-dicarboxylic acid | Thionyl chloride, Triethylamine, 4-fluoroaniline | THF | 93% | [4][5][6] |
| Method 2 | Cyclopropyl-1,1-dicarboxylic acid | Thionyl chloride, Triethylamine, m-fluoroaniline | Dichloromethane | 75.5% | [4] |
| Method 3 | 1-((4-fluorophenyl)carbamoyl) cyclopropanecarbonyl chloride | 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, Potassium carbonate | THF | 97.2% (for the subsequent coupling step) | [7] |
Experimental Protocol: High-Yield Synthesis
This protocol is adapted from a frequently cited, high-yield procedure.[4][5][6]
Materials:
-
Cyclopropyl-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
4-fluoroaniline
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Heptane
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclopropyl-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.
-
Base Addition: Add triethylamine (approx. 1.0-1.05 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution for 30 minutes at this temperature.
-
Activation: Slowly add thionyl chloride (approx. 0.98-1.0 eq) dropwise, again maintaining the temperature below 10°C. A cloudy mixture may form.
-
Amide Formation: In a separate flask, dissolve 4-fluoroaniline (approx. 1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction in the ice bath for 4 hours, then allow it to warm to room temperature.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1.0 M NaOH solution, water, and saturated brine.
-
Dry the separated organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain a viscous liquid.
-
Add heptane to the viscous liquid with stirring to precipitate a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to yield the final product.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. tdcommons.org [tdcommons.org]
- 2. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 6. This compound | 849217-48-7 [chemicalbook.com]
- 7. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to help identify and mitigate the formation of common byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The most prevalent byproducts depend on the synthetic route employed.
-
When starting from cyclopropane-1,1-dicarboxylic acid , the primary byproduct is the double-addition product, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide , where both carboxylic acid groups react with 4-fluoroaniline. Another potential byproduct is cyclopropane-1,1-dicarboxylic anhydride , which can form from the starting diacid, particularly under dehydrating conditions.
-
In the synthetic pathway beginning with diethyl cyclopropane-1,1-dicarboxylate , an incomplete final hydrolysis step can result in the presence of the intermediate, ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate , as a significant impurity.
Q2: How can the formation of the N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide byproduct be minimized?
A2: To reduce the formation of the diamide byproduct, precise control over reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Carefully controlling the molar ratio of 4-fluoroaniline to cyclopropane-1,1-dicarboxylic acid is critical. Using a stoichiometric amount or a slight excess of the dicarboxylic acid can favor the mono-acylated product.
-
Slow Addition: The slow, dropwise addition of the activating agent (e.g., thionyl chloride) or the aniline can help maintain a low concentration of the reactive intermediate, thereby disfavoring the second addition.[1]
-
Temperature Control: Maintaining a low reaction temperature, typically at or below room temperature, can help control the reaction rate and improve selectivity.[1][2]
Q3: What are the indications of cyclopropane-1,1-dicarboxylic anhydride formation, and how can this be avoided?
A3: The formation of the anhydride may not always be visually obvious during the reaction but can lead to a decrease in the yield of the desired product. To prevent its formation, it is advisable to avoid high temperatures and the use of strong dehydrating agents when the free dicarboxylic acid is present for extended periods before the addition of the amine.
Q4: When synthesizing from diethyl cyclopropane-1,1-dicarboxylate, what is the primary cause of the ethyl ester byproduct in the final product?
A4: The presence of ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate as a byproduct is typically due to incomplete hydrolysis of the ester group in the final step.[3] To ensure complete conversion to the carboxylic acid, it is important to optimize the hydrolysis conditions, such as the concentration of the base (e.g., sodium hydroxide), reaction time, and temperature.
Q5: Are there specific byproducts associated with the use of thionyl chloride as an activating agent?
A5: While thionyl chloride is effective for converting the carboxylic acid to the more reactive acid chloride, its use can present some challenges. Incomplete reaction can leave unreacted starting materials. It is also crucial to remove any excess thionyl chloride after the acid chloride formation is complete, as it can react with the aniline to form undesired side products. The gaseous byproducts of the reaction with the carboxylic acid are sulfur dioxide and hydrogen chloride.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solutions |
| Low yield of the desired product with a significant amount of a higher molecular weight impurity. | Formation of the diamide byproduct, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. | 1. Verify Stoichiometry: Ensure the molar ratio of cyclopropane-1,1-dicarboxylic acid to 4-fluoroaniline is appropriate to favor mono-amidation. 2. Optimize Reaction Conditions: Lower the reaction temperature and control the rate of addition of reagents. 3. Purification: The diamide is less polar than the desired product. Purification can be achieved through recrystallization or column chromatography. |
| The final product shows the presence of a significant ester peak in NMR or LC-MS analysis (ester route). | Incomplete hydrolysis of the ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate intermediate.[3] | 1. Extend Hydrolysis: Increase the reaction time or temperature of the saponification step. 2. Increase Base Concentration: Ensure a sufficient excess of sodium hydroxide is used to drive the hydrolysis to completion. 3. Purification: The desired carboxylic acid can be separated from the less polar ester by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent. |
| Reaction progress is slow or stalls. | 1. Inefficient activation of the carboxylic acid. 2. Low reactivity of the aniline. | 1. Check Reagent Quality: Ensure that the coupling agents or thionyl chloride are of high purity and anhydrous. 2. Solvent Choice: Use an appropriate anhydrous solvent (e.g., THF, dichloromethane) to ensure all reactants are in solution. 3. Temperature: A moderate increase in temperature may be necessary, but this should be balanced against the risk of byproduct formation. |
Data Presentation
Table 1: Summary of Synthetic Routes and Potential Byproducts
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Primary Potential Byproducts |
| Route 1 | Cyclopropane-1,1-dicarboxylic acid, 4-Fluoroaniline | Thionyl chloride, Triethylamine | ~93%[1][2][5] | N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, Cyclopropane-1,1-dicarboxylic anhydride |
| Route 2 | Diethyl cyclopropane-1,1-dicarboxylate, 4-Fluoroaniline | Sodium hydroxide, Thionyl chloride, Potassium carbonate | Not explicitly stated | Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate[3] |
Experimental Protocols
Protocol 1: Synthesis from Cyclopropane-1,1-dicarboxylic Acid using Thionyl Chloride [1][2][5]
-
A solution of cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) in tetrahydrofuran (100 mL) is cooled in an ice-water bath.
-
Triethylamine (8.0 g, 79 mmol) is added dropwise, maintaining the temperature below 10°C.
-
The resulting solution is stirred for 30 minutes, after which thionyl chloride (9.0 g, 76 mmol) is added slowly.
-
A solution of 4-fluoroaniline (9.0 mL) in THF (30 mL) is then added dropwise, keeping the temperature below 10°C.
-
The reaction mixture is stirred for 4 hours, allowing it to warm to room temperature.
-
The reaction is diluted with ethyl acetate (200 mL) and washed sequentially with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Heptane (200 mL) is added to the resulting viscous liquid to precipitate the product.
-
The solid is collected by filtration and dried to yield this compound.
Protocol 2: Synthesis from Diethyl Cyclopropane-1,1-dicarboxylate [3]
-
Preparation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid: Diethyl cyclopropane-1,1-dicarboxylate (500.0 g) is dissolved in methanol (2500.0 mL) and cooled to 0-5°C. A solution of sodium hydroxide (129.0 g) in water (500.0 mL) is added slowly. The mixture is stirred at 25-30°C for 7 hours. The solvent is removed under vacuum. Water and hydrochloric acid are added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the monoester.
-
Preparation of ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate: The monoester from the previous step is reacted with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.
-
Preparation of ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate: The acid chloride is slowly added to a mixture of 4-fluoroaniline and potassium carbonate in a water/tetrahydrofuran solvent system at 25-30°C and stirred for 5 hours. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.
-
Preparation of this compound: The ethyl ester from the previous step is dissolved in toluene. A solution of sodium hydroxide in water is added, and the mixture is stirred for 8 hours at 25-30°C. The aqueous layer is separated, washed with toluene, and then cooled to 0-5°C. Hydrochloric acid is added slowly to precipitate the final product, which is then filtered, washed with water, and dried.
Visualizations
Caption: Synthetic Pathway from Cyclopropane-1,1-dicarboxylic Acid.
Caption: Formation of Major Byproducts from the Diacid Route.
Caption: Synthetic Pathway from Diethyl Cyclopropane-1,1-dicarboxylate.
Caption: Troubleshooting Logic for Low Product Yield.
References
Technical Support Center: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the manufacturing of several pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the amide coupling reaction between cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline. This typically involves the activation of one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid, followed by reaction with 4-fluoroaniline to form the desired amide bond.
Q2: What are the critical reagents and solvents for this synthesis?
A2: Key reagents include cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline. The reaction often requires a coupling agent or an activating agent such as thionyl chloride, and a base like triethylamine to neutralize the acid formed during the reaction. Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).[1]
Q3: What are the typical yield and purity for this synthesis?
A3: Reported yields can be as high as 93%.[1][2][3] However, the actual yield can vary depending on the specific reaction conditions and purification methods used. Purity of the final product is crucial for its use in subsequent pharmaceutical synthesis and is often assessed by techniques like HPLC and NMR. Commercial grades are typically available in purities ranging from 95% to 99%.[4]
Q4: What are the main safety concerns associated with this synthesis?
A4: Thionyl chloride is a corrosive and toxic reagent and should be handled with care in a well-ventilated fume hood. 4-fluoroaniline is also toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction may be exothermic, especially during the addition of reagents, and should be controlled by cooling.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of cyclopropane-1,1-dicarboxylic acid. | Ensure the activating agent (e.g., thionyl chloride) is fresh and added at the correct stoichiometry. Allow sufficient time for the activation step to complete before adding the 4-fluoroaniline. |
| Inactive 4-fluoroaniline. | Use high-purity 4-fluoroaniline. If the reagent is old or has been improperly stored, consider purification or using a fresh bottle. | |
| Inefficient amide coupling. | Consider using alternative coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) which are commonly used for amide bond formation.[5] | |
| Reaction temperature is too low. | While initial steps are often performed at low temperatures to control reactivity, the amide formation step may require warming to room temperature or gentle heating to proceed to completion.[1] | |
| Presence of Impurities | Unreacted starting materials. | Improve the reaction conversion by optimizing reaction time and temperature. Ensure proper stoichiometry of reagents. |
| Formation of bis-amide byproduct (N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide). | This can occur if both carboxylic acid groups of the starting dicarboxylic acid react. Use a controlled amount of the activating agent and 4-fluoroaniline (ideally close to a 1:1 molar ratio with the dicarboxylic acid). Add the 4-fluoroaniline solution dropwise to the activated acid to maintain a low concentration of the aniline. | |
| Impurities from side reactions. | Ensure all reagents and solvents are pure and dry. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to lower yields and side products. | |
| Difficulty in Product Isolation and Purification | Product is not precipitating. | If precipitation is the method of isolation, ensure the correct anti-solvent (e.g., heptane) is used in a sufficient volume.[1][2][3] Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Oily product obtained instead of a solid. | The product might be impure. Try to purify the crude product using column chromatography or recrystallization from a suitable solvent system. | |
| Emulsion formation during work-up. | During aqueous work-up, vigorous shaking can lead to stable emulsions.[6] Gently invert the separatory funnel or use a mechanical stirrer at a moderate speed. Adding a small amount of brine can also help break emulsions. |
Experimental Protocols
Detailed Methodology for Amide Coupling using Thionyl Chloride
This protocol is based on a commonly cited synthetic procedure.[1][2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) and tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the mixture in an ice-water bath.
-
Base Addition: Add triethylamine (8.0 g, 79 mmol) dropwise to the cooled suspension while maintaining the temperature below 10 °C.
-
Activation: After stirring for 30 minutes, add thionyl chloride (9.0 g, 76 mmol) dropwise, again ensuring the temperature remains below 10 °C. Stir the resulting solution for another 30 minutes.
-
Amine Addition: In a separate flask, dissolve 4-fluoroaniline (9.0 mL) in THF (30 mL). Add this solution dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction: Continue stirring in the ice bath for 4 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Isolation:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to a volume of approximately 30 mL.
-
Add heptane (200 mL) to the resulting viscous liquid to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to obtain this compound.
-
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis
| Starting Materials | Coupling/Activating Agent | Solvent | Reported Yield | Reference |
| Cyclopropane-1,1-dicarboxylic acid, 4-fluoroaniline | Thionyl chloride, Triethylamine | THF | 93% | [1][2][3] |
| Cyclopropane-1,1-dicarboxylic acid, m-fluoroaniline | Thionyl chloride, Triethylamine | Dichloromethane | 75.5% | [1] |
| Diethyl cyclopropane-1,1-dicarboxylate, 4-fluoroaniline | (multi-step) | Methanol, Toluene | - | [7] |
Note: The yield can be influenced by reaction scale, purity of reagents, and specific work-up and purification procedures.
Visualizations
Caption: Troubleshooting workflow for the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 3. This compound | 849217-48-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tdcommons.org [tdcommons.org]
Technical Support Center: Optimizing Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the production of Cabozantinib.[1][2][3] This document aims to address common challenges encountered during the reaction to optimize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis commonly starts from one of two precursors: diethyl cyclopropane-1,1-dicarboxylate or cyclopropane-1,1-dicarboxylic acid.[1][4][5] The choice of starting material will influence the initial steps of your synthesis.
Q2: What is the role of thionyl chloride in the reaction?
A2: Thionyl chloride (SOCl₂) is used as a chlorinating agent to convert a carboxylic acid group into an acyl chloride.[1][5] This acyl chloride is more reactive towards nucleophilic attack by an amine compared to the original carboxylic acid, facilitating the formation of the amide bond.
Q3: Why is temperature control, such as using an ice bath, critical during the reaction?
A3: Maintaining a low temperature, typically between 0-10°C, is crucial for several reasons.[1][4][5] It helps to control the exothermic reaction between the carboxylic acid and the activating agent (e.g., thionyl chloride), preventing degradation of reactants and products. It also minimizes the formation of side products, leading to a cleaner reaction and higher yield of the desired product.
Q4: How is the final product typically purified?
A4: Purification generally involves a series of extraction and washing steps to remove unreacted starting materials and byproducts.[1][5] The crude product is often dissolved in an organic solvent like ethyl acetate and washed with aqueous solutions such as sodium hydroxide, water, and brine.[1][5] The final product is then typically isolated by crystallization, often by adding an anti-solvent like heptane to the concentrated organic solution to precipitate the solid product.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure all reactants are of high purity and are added in the correct stoichiometric ratios.- Extend the reaction time, monitoring progress by TLC or LC-MS.- Verify that the reaction temperature is maintained within the optimal range. |
| Degradation of reactants or product. | - Maintain strict temperature control throughout the reaction, especially during the addition of reactive reagents.- Minimize the exposure of reaction intermediates to moisture and air. | |
| Loss of product during work-up. | - Optimize the extraction procedure by ensuring proper phase separation and minimizing the number of transfers.- During crystallization, cool the solution slowly to maximize crystal formation and recovery. | |
| Formation of Side Products | Reaction temperature is too high. | - Strictly adhere to the recommended temperature range (e.g., 0-10°C) during the addition of reagents like thionyl chloride and 4-fluoroaniline.[1][5] |
| Presence of impurities in starting materials. | - Use high-purity starting materials. If necessary, purify the starting materials before use. | |
| Incorrect stoichiometry. | - Carefully measure and add all reactants in the correct molar ratios. | |
| Product Fails to Crystallize | Solution is too dilute. | - Concentrate the solution further by removing more of the solvent under reduced pressure. |
| Presence of impurities inhibiting crystallization. | - Purify the crude product using column chromatography before attempting crystallization.- Try adding a seed crystal of the pure product to induce crystallization. | |
| Incorrect solvent system for crystallization. | - Experiment with different solvent/anti-solvent systems. A common system is ethyl acetate/heptane.[1][5] | |
| Incomplete Hydrolysis (in routes starting from diester) | Insufficient reaction time or base. | - Increase the reaction time for the hydrolysis step.- Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used. |
| Low reaction temperature. | - While initial additions may be at a lower temperature, the hydrolysis step itself may require room temperature or gentle heating to proceed to completion. |
Experimental Protocols
Synthesis from Cyclopropane-1,1-dicarboxylic acid
This protocol is based on a common laboratory-scale synthesis.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Tetrahydrofuran (THF)
-
Triethylamine
-
Thionyl chloride
-
4-fluoroaniline
-
Ethyl acetate (EtOAc)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
-
Heptane
Procedure:
-
Dissolve cyclopropane-1,1-dicarboxylic acid (e.g., 10 g, 77 mmol) in THF (100 mL) in a flask and cool the mixture in an ice-water bath.[1][5]
-
Slowly add triethylamine (e.g., 8.0 g, 79 mmol) dropwise to the cooled solution, ensuring the temperature remains below 10°C.[1][5]
-
After stirring for 30 minutes, add thionyl chloride (e.g., 9.0 g, 76 mmol) dropwise, again maintaining the temperature below 10°C.[1][5]
-
In a separate flask, prepare a solution of 4-fluoroaniline (e.g., 9.0 mL) in THF (30 mL).[1]
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, keeping the temperature below 10°C.[1][5]
-
Continue stirring the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.[1][5]
-
Dilute the reaction mixture with ethyl acetate (200 mL).[1][5]
-
Wash the organic layer sequentially with 1.0 M NaOH solution (50 mL), water (40 mL), and saturated brine (40 mL).[1][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to a volume of approximately 30 mL.[1][5]
-
Add heptane (200 mL) to the concentrated solution to precipitate the product.[1][5]
-
Collect the solid by filtration and dry to obtain this compound.[1][5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield or impurity issues.
References
- 1. This compound | 849217-48-7 [chemicalbook.com]
- 2. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 3. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 4. tdcommons.org [tdcommons.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the common synthetic route from cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline, the primary impurities include:
-
Unreacted Starting Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
4-Fluoroaniline
-
-
Reaction Byproducts:
-
N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (diamide byproduct)
-
Residual coupling agents and their byproducts (e.g., from thionyl chloride)
-
-
Solvents and Reagents:
-
Residual solvents from the reaction and workup (e.g., THF, Ethyl Acetate, Heptane)
-
Triethylamine or other bases used in the reaction.
-
Q2: My final product has a low melting point and appears oily. What could be the cause?
A2: A low melting point or oily appearance typically indicates the presence of impurities. The most likely culprits are residual solvents or unreacted 4-fluoroaniline. Ensure that the product is thoroughly dried under vacuum to remove any remaining solvents. If the problem persists, the presence of unreacted 4-fluoroaniline or other low-melting impurities is likely, and further purification steps such as recrystallization or chromatography may be necessary.
Q3: How can I remove the unreacted cyclopropane-1,1-dicarboxylic acid?
A3: Unreacted cyclopropane-1,1-dicarboxylic acid is typically removed during the aqueous workup. Being a dicarboxylic acid, it is readily soluble in a basic aqueous solution (like 1.0 M NaOH), while the desired mono-amide product is less soluble and will preferentially remain in the organic layer.[1][2] A thorough wash with an aqueous base is crucial.
Q4: I am having trouble removing the diamide byproduct. What is the best approach?
A4: The diamide byproduct, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, is a neutral molecule and can be challenging to remove by simple extraction. Its solubility is different from the desired carboxylic acid product. Recrystallization is often the most effective method. A carefully selected solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the diamide remains soluble, is key. If recrystallization is ineffective, column chromatography may be required.
Q5: What are the recommended storage conditions for the purified product?
A5: this compound should be stored in a well-sealed container in a dry environment at room temperature.[1] Some suppliers recommend storage at 2-8°C.[3]
Troubleshooting Guides
Guide 1: Issues with Aqueous Workup and Extraction
| Problem | Possible Cause | Troubleshooting Steps |
| Emulsion formation during NaOH wash. | High concentration of reactants or product; vigorous shaking. | 1. Allow the mixture to stand for a longer period. 2. Add a small amount of brine to help break the emulsion. 3. In future extractions, use gentle inversions instead of vigorous shaking. |
| Product precipitates during NaOH wash. | The sodium salt of the product may have limited solubility in the aqueous/organic mixture. | 1. Dilute the reaction mixture with more organic solvent (e.g., Ethyl Acetate). 2. Use a slightly lower concentration of NaOH. |
| Low yield after extraction and isolation. | 1. Incomplete extraction from the aqueous layer. 2. The product is partially soluble in the aqueous base. | 1. Perform multiple extractions with the organic solvent. 2. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. 3. Carefully acidify the aqueous layer after separation and re-extract to recover any dissolved product. |
Guide 2: Challenges in Recrystallization/Precipitation
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon addition of anti-solvent (e.g., heptane). | 1. The solution is too dilute. 2. The presence of impurities is inhibiting crystallization. | 1. Concentrate the solution further by evaporating more of the primary solvent (e.g., Ethyl Acetate). 2. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. 3. Add a seed crystal of the pure product. 4. Cool the solution to a lower temperature (e.g., 0-4°C). |
| Product oils out instead of crystallizing. | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen anti-solvent is not optimal. | 1. Warm the solution to redissolve the oil, then allow it to cool more slowly. 2. Add the anti-solvent more slowly and with vigorous stirring. 3. Consider using a different solvent/anti-solvent system. |
| Crystals are very fine or powder-like, making filtration difficult. | Rapid crystallization due to high supersaturation or rapid cooling. | 1. Decrease the rate of cooling. 2. Add the anti-solvent more slowly. 3. Consider a different recrystallization solvent system that allows for slower crystal growth. |
| Purity does not improve significantly after recrystallization. | 1. The chosen solvent system is not effective at separating the impurity. 2. The impurity co-precipitates with the product. | 1. Screen for alternative recrystallization solvents. A good solvent will have a large difference in solubility for the product and the impurity at high and low temperatures. 2. Consider a multi-step purification involving both extraction and recrystallization, or resort to column chromatography. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀FNO₃ | [4] |
| Molecular Weight | 223.20 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 173.0 to 177.0 °C | [1][5] |
| pKa (Predicted) | 3.48 ± 0.20 | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Ethyl Acetate (EtOAc) | Soluble (used in workup) | [1][2] |
| Heptane | Insoluble (used as anti-solvent) | [1][2] |
| Water | Limited solubility |
Experimental Protocols
Protocol 1: Purification by Extraction and Precipitation
This protocol is based on a common synthetic workup procedure.[1][2]
-
Dissolution: Following the completion of the reaction, dilute the reaction mixture with Ethyl Acetate (EtOAc), approximately 10-20 volumes relative to the starting cyclopropane-1,1-dicarboxylic acid.
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with 1.0 M aqueous Sodium Hydroxide (NaOH) solution. This step is crucial for removing unreacted cyclopropane-1,1-dicarboxylic acid.
-
Aqueous Wash (Neutral): Wash the organic layer sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. It is important not to evaporate to complete dryness, but to a concentrated, somewhat viscous liquid.
-
Precipitation/Crystallization: To the concentrated solution, add an anti-solvent such as heptane (typically 5-10 volumes relative to the concentrated volume) with stirring. The product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. This compound | 849217-48-7 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 849217-48-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side reactions and impurities.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup and purification. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials. 2. Control of Stoichiometry: Use a slight excess of the limiting reagent (typically cyclopropane-1,1-dicarboxylic acid) to drive the reaction to completion. 3. Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. Low temperatures (0-10°C) during the addition of reagents are crucial.[1][2] 4. Purification Optimization: Optimize the extraction and crystallization steps to minimize product loss. Ensure the pH is carefully controlled during the aqueous workup. |
| Presence of a Major Impurity with a Higher Molecular Weight | Formation of the diamide side product, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. This occurs when both carboxylic acid groups of the starting material react with 4-fluoroaniline. | 1. Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using an excess of cyclopropane-1,1-dicarboxylic acid relative to 4-fluoroaniline can disfavor the formation of the diamide. 2. Slow Addition of Amine: Add the 4-fluoroaniline solution dropwise and at a low temperature to control the reaction rate and selectivity. 3. Purification: The diamide is not acidic and will remain in the organic layer during an alkaline wash (e.g., with NaOH solution). The desired product, being a carboxylic acid, will be extracted into the aqueous basic layer. Acidification of the aqueous layer will then precipitate the pure product.[1] |
| Presence of Unreacted Starting Materials in the Final Product | 1. Insufficient reaction time or temperature. 2. Inefficient activation of the carboxylic acid. | 1. Reaction Time and Temperature: Ensure the reaction is stirred for the recommended duration at the appropriate temperature to allow for complete conversion.[1][2] 2. Activating Agent: Use a fresh, high-quality activating agent (e.g., thionyl chloride, oxalyl chloride). 3. Purification: Unreacted cyclopropane-1,1-dicarboxylic acid can be removed by washing the organic solution with water. Unreacted 4-fluoroaniline can be removed by washing with a dilute acid solution (e.g., 1M HCl), followed by a water wash. |
| Formation of a Tarry or Oily Product Instead of a Crystalline Solid | 1. Presence of significant amounts of impurities. 2. Residual solvent. 3. Possible formation of an anhydride intermediate that has not fully reacted or has hydrolyzed. | 1. Thorough Purification: Perform the recommended aqueous washes to remove impurities. 2. Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure before attempting crystallization. 3. Crystallization Technique: Experiment with different crystallization solvents or solvent mixtures. Trituration with a non-polar solvent like heptane can help induce crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the formation of the diamide, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. This occurs when both carboxylic acid groups of the starting cyclopropane-1,1-dicarboxylic acid react with 4-fluoroaniline.
Q2: How can I minimize the formation of the diamide impurity?
A2: To minimize diamide formation, you should:
-
Use a slight excess of cyclopropane-1,1-dicarboxylic acid relative to 4-fluoroaniline.
-
Add the 4-fluoroaniline solution slowly to the reaction mixture, maintaining a low temperature (0-10 °C).
Q3: What is the role of triethylamine in the reaction?
A3: Triethylamine is a base that acts as a scavenger for the HCl gas produced during the reaction of the carboxylic acid with thionyl chloride to form the acid chloride. This prevents the protonation of the 4-fluoroaniline, allowing it to act as a nucleophile.[1]
Q4: How do I purify the final product away from the diamide side product?
A4: The desired product is a carboxylic acid, making it soluble in aqueous base (like 1M NaOH), while the diamide is neutral and will remain in the organic solvent. By extracting the reaction mixture with an aqueous base, the desired product is separated into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure this compound.[1]
Q5: The reaction is not proceeding to completion. What should I check?
A5: If the reaction is incomplete, consider the following:
-
Reagent Quality: Ensure that the 4-fluoroaniline is pure and that the activating agent (e.g., thionyl chloride) has not decomposed.
-
Moisture: The reaction should be carried out under anhydrous conditions, as moisture can quench the acid chloride intermediate.
-
Reaction Time and Temperature: Confirm that the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature.
Experimental Protocols
Synthesis of this compound
This protocol is based on a common synthetic route.[1][2]
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
4-Fluoroaniline
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropane-1,1-dicarboxylic acid in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0-5 °C.
-
Slowly add thionyl chloride dropwise, again ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours to form the acid chloride intermediate.
-
In a separate flask, dissolve 4-fluoroaniline in anhydrous THF.
-
Slowly add the 4-fluoroaniline solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated brine.
-
To separate the product from the diamide impurity, extract the organic layer with 1M NaOH solution. The desired product will move to the aqueous layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add 1M HCl to the aqueous layer with stirring until the product precipitates.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
References
Technical Support Center: Purification of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Here, you will find detailed information on removing impurities and ensuring the high quality of your compound for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. However, based on prevalent synthesis methods, the following impurities are often encountered:
-
Unreacted Starting Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
4-Fluoroaniline
-
-
Reagent-Related Impurities:
-
Residual coupling agents or their byproducts (e.g., from thionyl chloride).
-
-
Side-Reaction Products:
-
Over-acylated byproducts or other derivatives formed during the reaction.
-
Q2: My crude product has a low melting point and appears discolored. What is the likely cause?
A2: A low and broad melting point, along with discoloration, typically indicates the presence of residual solvents or unreacted starting materials. The expected melting point for the pure compound is in the range of 173-177°C.[1] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Q3: How can I effectively remove unreacted 4-fluoroaniline from my product?
A3: Unreacted 4-fluoroaniline, being basic, can be effectively removed by performing an acidic wash during the work-up. Washing the organic layer containing your product with a dilute acid solution (e.g., 1M HCl) will protonate the aniline, making it soluble in the aqueous layer.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization is an excellent method for purifying solid this compound. The choice of solvent is critical for successful recrystallization.
Q5: What is a good solvent system for the recrystallization of this compound?
A5: While the compound is soluble in methanol, a single solvent recrystallization might not be optimal if the solubility is too high at room temperature.[1][2] A mixed solvent system, such as ethyl acetate and heptane, is commonly used for precipitation and can be adapted for recrystallization.[1][2] The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Troubleshooting Guides
Issue 1: Persistent Impurities After Initial Purification
Initial Purity: ~95% (by HPLC) Target Purity: >99%
| Impurity Type | Recommended Purification Method | Expected Purity |
| Unreacted Starting Materials | Acid-Base Extraction followed by Recrystallization | >99% |
| Side-Reaction Byproducts | Column Chromatography | >99.5% |
| Baseline Impurities in HPLC | Recrystallization or Column Chromatography | >99% |
Issue 2: Oiling Out During Recrystallization
If the compound "oils out" (separates as a liquid) during recrystallization, it indicates that the cooling process is too rapid or the solvent system is not ideal.
-
Solution 1: Slow Cooling: Allow the heated solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution 2: Adjust Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot mixture before cooling.
-
Solution 3: Seeding: Introduce a small crystal of the pure compound to the cooling solution to induce crystallization.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Basic and Acidic Impurities
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
To remove basic impurities (e.g., 4-fluoroaniline), wash the organic layer with 1M HCl. Separate the aqueous layer.
-
To remove acidic impurities (e.g., cyclopropane-1,1-dicarboxylic acid), wash the organic layer with a saturated sodium bicarbonate solution. Collect the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization from Ethyl Acetate/Heptane
-
Dissolve the crude or partially purified product in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add heptane dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 4: HPLC Analysis for Purity Assessment
While a specific validated method for this intermediate is not publicly available, a general method can be adapted from protocols for the final drug product, Cabozantinib.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Visualizations
References
Technical Support Center: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the established solvent systems for the synthesis of this compound?
A1: The most commonly reported solvent for this synthesis is Tetrahydrofuran (THF).[1][2][3] Other documented solvents include dichloromethane and toluene.[1][4] These solvents are effective for the reaction of cyclopropyl-1,1-dicarboxylic acid with a chlorinating agent like thionyl chloride, followed by reaction with 4-fluoroaniline.
Q2: Are there greener, more sustainable alternative solvents for this synthesis?
A2: Yes, several green solvents are promising alternatives to traditional, more hazardous solvents. While specific data for the synthesis of this exact molecule is limited, based on general amide bond formation literature, the following can be considered:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can often replace THF.
-
Cyrene™ (dihydrolevoglucosenone): A biodegradable, non-toxic solvent derived from cellulose, which has been shown to be a competent replacement for N,N-dimethylformamide (DMF) in amide synthesis.[5][6]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer alternative to THF.[7][8][9]
-
Solvent-Free Conditions: In some cases, amide synthesis can be performed without a solvent, often using a catalyst like boric acid and grinding the reactants together.[10][11][12][13]
Q3: What are the primary causes of low yield in this synthesis?
A3: Low yields can stem from several factors:
-
Reagent Quality: Degradation of the coupling or chlorinating agents (e.g., thionyl chloride) due to improper storage.
-
Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide.[14]
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to unreacted starting materials.
-
Side Reactions: The use of thionyl chloride can sometimes lead to the formation of undesired byproducts.
-
Purification Losses: Product may be lost during work-up and purification steps.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials (cyclopropyl-1,1-dicarboxylic acid and 4-fluoroaniline) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive chlorinating/coupling agent. | Use a fresh bottle of thionyl chloride or other coupling agent. Ensure proper storage conditions (cool, dry, and under an inert atmosphere). |
| Presence of moisture in the reaction. | Dry all glassware thoroughly before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature. | For the reaction with thionyl chloride, maintain a low temperature (e.g., ice-water bath) as specified in the protocol to avoid side reactions.[1][2][3] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products from the reaction with thionyl chloride. | Ensure slow, dropwise addition of thionyl chloride at a controlled low temperature. |
| Unreacted starting materials remaining. | Increase the reaction time or slightly increase the temperature after the initial addition of reagents. Confirm the stoichiometry of the reactants. | |
| Difficulty in Product Isolation/Precipitation | Incomplete removal of the reaction solvent. | Ensure the reaction solvent (e.g., THF) is sufficiently removed under reduced pressure before adding the anti-solvent (e.g., heptane). |
| Incorrect choice or volume of anti-solvent. | Heptane is commonly used for precipitation.[1][2][3] The volume should be sufficient to induce precipitation of the product while keeping impurities dissolved. | |
| Product is an Oil Instead of a Solid | Residual solvent or impurities. | Try triturating the oil with the anti-solvent (heptane) and scratching the flask to induce crystallization. If that fails, repurify by recrystallization or column chromatography. |
Data Presentation: Comparison of Solvent Systems
| Solvent System | Typical Yield | Reaction Time | Key Considerations |
| Tetrahydrofuran (THF) | ~93%[1][2][3] | 4-5 hours[1][2][3] | Well-established method, but THF can form peroxides. |
| Dichloromethane (DCM) | ~76% | 2 hours | Faster reaction time, but DCM is a regulated and potentially hazardous solvent. |
| Toluene | Yield not specified | 8 hours for hydrolysis step[4] | Used in an alternative multi-step process.[4] |
| 2-MeTHF (Proposed) | Expected to be comparable to THF | Likely similar to THF | A greener alternative to THF with a higher boiling point. |
| Cyrene™ (Proposed) | Potentially high | Variable | A sustainable, non-toxic alternative to polar apathetic solvents. |
| CPME (Proposed) | Potentially high | Likely similar to THF | A safer ether alternative with low peroxide formation. |
| Solvent-Free (Proposed) | Variable | Potentially shorter | Environmentally friendly, but may require specific catalytic conditions. |
Experimental Protocols
Key Experiment: Synthesis using Tetrahydrofuran (Established Method)
This protocol is based on established literature procedures.[1][2][3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve cyclopropyl-1,1-dicarboxylic acid (1 equivalent) in anhydrous THF.
-
Amine Addition: Cool the solution in an ice-water bath and add triethylamine (1.0-1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Activation: Stir the solution for 30 minutes, then add thionyl chloride (1.0 equivalent) dropwise, again keeping the temperature below 10°C.
-
Amide Formation: In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Completion: Allow the reaction to stir for 4 hours, gradually warming to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M NaOH solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitation: Add heptane to the resulting viscous liquid to precipitate the product.
-
Final Product: Filter the solid product and dry under vacuum.
Proposed Protocol for Synthesis using Cyrene™
This proposed protocol is adapted from general procedures for amide synthesis in Cyrene™.
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropyl-1,1-dicarboxylic acid (1 equivalent) in Cyrene™.
-
Activation: Add a suitable coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equivalents). Stir for 10-15 minutes at room temperature.
-
Amide Formation: Add 4-fluoroaniline (1.0 equivalent) to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with water to remove the Cyrene™ and other water-soluble components. Follow with washes of a mild acid and base as needed.
-
Isolation and Purification: Dry the organic layer, concentrate, and purify the product by precipitation, recrystallization, or column chromatography.
Visualizations
Caption: Comparative workflow of conventional vs. proposed green synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 3. This compound | 849217-48-7 [chemicalbook.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during scale-up operations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly when transitioning from laboratory to pilot or production scale.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Q1: The reaction yield has significantly decreased upon scaling up. | 1. Inefficient Heat Transfer: The reaction to form the acyl chloride is exothermic. In larger reactors, localized overheating can lead to side reactions and degradation of the product. 2. Poor Mixing: Inadequate agitation in a larger vessel can result in localized high concentrations of reagents, leading to byproduct formation. 3. Moisture Contamination: Larger-scale operations have more surface area and longer reaction times, increasing the risk of moisture ingress, which can quench the acyl chloride intermediate. | 1. Improve Heat Management: Use a reactor with a jacketed cooling system and monitor the internal temperature closely. Consider a slower, controlled addition of thionyl chloride. 2. Optimize Agitation: Use an appropriate overhead stirrer and baffle system to ensure efficient mixing throughout the reactor. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Q2: The isolated product is discolored (yellow or brown). | 1. Degradation from Overheating: As mentioned above, poor heat control can lead to product degradation. 2. Thionyl Chloride Impurities: Old or impure thionyl chloride can contain colored impurities that contaminate the product. 3. Side Reactions: Unwanted reactions involving 4-fluoroaniline can produce colored byproducts. | 1. Maintain Strict Temperature Control: Keep the reaction temperature below 10°C during the initial stages. 2. Use Fresh or Distilled Thionyl Chloride: If the thionyl chloride is old or discolored, consider distilling it before use. 3. Optimize Reaction Conditions: Ensure the reaction is carried out under optimal conditions to minimize side reactions. A rapid work-up can also help. |
| Q3: The product is difficult to purify and contains persistent impurities. | 1. Formation of Di-acylated Byproduct: Excess acyl chloride can react with the desired product to form a di-acylated impurity. 2. Unreacted Starting Materials: Incomplete reaction can leave unreacted cyclopropane-1,1-dicarboxylic acid or 4-fluoroaniline. 3. Formation of Amide from Carboxylic Acid Hydrolysis: If the acyl chloride intermediate is exposed to water, it will hydrolyze back to the carboxylic acid, which can then form an amide impurity. | 1. Control Stoichiometry: Use a slight excess of 4-fluoroaniline to ensure the complete consumption of the acyl chloride intermediate. 2. Monitor Reaction Completion: Use an appropriate analytical technique (e.g., TLC, HPLC) to monitor the reaction and ensure it goes to completion. 3. Rigorous Anhydrous Technique and Work-up: Maintain anhydrous conditions throughout the reaction and perform the aqueous work-up quickly and efficiently. |
| Q4: The filtration of the final product is very slow. | 1. Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that clog the filter. 2. Viscous Mother Liquor: A high concentration of impurities can lead to a viscous solution that is difficult to filter. | 1. Control Precipitation: Cool the solution slowly and with gentle stirring during the precipitation step to encourage the formation of larger crystals. 2. Dilute the Slurry: If the mother liquor is too viscous, consider diluting it with an appropriate anti-solvent to reduce viscosity before filtration. |
Frequently Asked Questions (FAQs)
Reaction Chemistry and Stoichiometry
-
Q1: What is the role of triethylamine in this reaction? Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the formation of the acyl chloride from the carboxylic acid and thionyl chloride. This prevents the protonation of 4-fluoroaniline, allowing it to act as a nucleophile.
-
Q2: Can I use a different base instead of triethylamine? Other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) could potentially be used. However, triethylamine is commonly used and has proven effective. Inorganic bases are generally not suitable as they are not soluble in the organic solvent used.
-
Q3: Is it necessary to use thionyl chloride? Can other activating agents be used? Thionyl chloride is effective for this transformation. Other reagents like oxalyl chloride could also be used to form the acyl chloride. Alternative coupling agents used in amide bond formation, such as HATU or EDC, could also be considered, though this would represent a significant change to the reaction protocol.
Process and Safety
-
Q4: What are the main safety concerns when working with thionyl chloride at a larger scale? Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[1][2] At a larger scale, the exothermic nature of this reaction is a significant concern. Ensure the reaction is conducted in a well-ventilated area (fume hood or ventilated enclosure) with appropriate personal protective equipment (gloves, goggles, lab coat). Have a quenching agent (e.g., sodium bicarbonate solution) readily available for spills.
-
Q5: How can I effectively remove excess thionyl chloride after the reaction? Excess thionyl chloride can be removed by distillation under reduced pressure. However, care must be taken to avoid overheating the product. Co-distillation with a high-boiling inert solvent like toluene can also be effective.
Purification
-
Q6: What is the best method for purifying the final product at a large scale? While chromatography can be used at the lab scale, it is often not practical for large-scale purification. The most common and effective method for purifying this compound at scale is through recrystallization or precipitation. The provided protocols utilize precipitation from a mixture of ethyl acetate and heptane.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Protocols
| Parameter | Primary Method | Improved Process (from Diethyl Ester) |
| Starting Material | Cyclopropane-1,1-dicarboxylic acid | Diethyl cyclopropane-1,1-dicarboxylate |
| Key Reagents | Thionyl chloride, Triethylamine, 4-fluoroaniline | Sodium hydroxide, Thionyl chloride, 4-fluoroaniline, Potassium carbonate |
| Solvent(s) | THF, Ethyl Acetate, Heptane | Methanol, Toluene, Water, THF |
| Reaction Temperature | 0-10°C (initial), then room temperature | 0-5°C (hydrolysis), 25-30°C (amidation) |
| Reaction Time | ~4.5 hours | Multiple steps, longer overall time |
| Reported Yield | ~93%[3] | High (quantitative data for all steps not specified) |
| Purification Method | Precipitation | Precipitation |
Experimental Protocols
Method 1: Primary Synthesis from Cyclopropane-1,1-dicarboxylic Acid
This protocol is adapted from a common laboratory-scale synthesis.[3]
1. Acyl Chloride Formation:
-
In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add triethylamine (1.05 eq) to the suspension while maintaining the temperature below 10°C.
-
Stir the mixture for 30 minutes at 0-5°C.
-
Slowly add thionyl chloride (1.0 eq) via the addition funnel, again keeping the internal temperature below 10°C. The reaction is exothermic and will evolve gas (HCl and SO₂).
-
Stir the reaction mixture at 0-5°C for 1 hour.
2. Amide Formation:
-
In a separate vessel, dissolve 4-fluoroaniline (1.0 eq) in anhydrous THF.
-
Slowly add the 4-fluoroaniline solution to the acyl chloride mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or HPLC.
3. Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil.
-
Add heptane to the oil with stirring to induce precipitation of the product.
-
Collect the solid by filtration, wash with heptane, and dry under vacuum to yield this compound as a white solid.
Method 2: Improved Process from Diethyl Cyclopropane-1,1-dicarboxylate
This process involves multiple steps, starting with the hydrolysis of the diethyl ester.[4]
1. Mono-hydrolysis of Diethyl Ester:
-
Charge a reactor with diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) and methanol.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of sodium hydroxide (1.0 eq) in water, maintaining the temperature below 5°C.
-
Allow the mixture to warm to 25-30°C and stir for 7 hours.
-
Remove the methanol under reduced pressure.
-
Add water and then acidify with hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.
2. Formation of Ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate:
-
The mono-ester from the previous step is reacted with a chlorinating agent (e.g., thionyl chloride) in an inert solvent to form the corresponding acyl chloride.
3. Amidation:
-
The acyl chloride is then reacted with 4-fluoroaniline in the presence of a base like potassium carbonate in a mixture of water and THF to yield ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate.
4. Saponification:
-
The resulting ester is saponified using sodium hydroxide in a toluene/water mixture.
-
After an acidic workup, this compound is isolated by filtration.
Visualizations
References
stability issues of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in solution
This technical support center provides guidance on the stability of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is generally stable under normal laboratory conditions when stored properly as a solid.[1] In solution, its stability can be influenced by factors such as pH, solvent, temperature, and exposure to light. Amide and carboxylic acid functional groups are susceptible to hydrolysis under certain conditions.
Q2: What are the recommended storage conditions for this compound in its solid form?
A2: As a solid, the compound should be stored at room temperature in a dry, well-sealed container.[2] For long-term storage, it is advisable to keep it in a dark place to minimize exposure to light, as compounds with amide functionalities can be sensitive to oxidation.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: The compound is documented to be soluble in methanol.[1][2] Given its structure, other polar organic solvents such as DMSO and DMF are also likely to be effective. Solubility in aqueous solutions may be limited and highly pH-dependent due to the carboxylic acid group.
Q4: What are the potential degradation pathways for this molecule in solution?
A4: The primary potential degradation pathways in solution involve the hydrolysis of the amide bond and the decarboxylation of the carboxylic acid. Amide hydrolysis can be catalyzed by acidic or basic conditions, yielding 4-fluoroaniline and 1-carboxycyclopropanecarboxylic acid. Decarboxylation may be induced by heat.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in solution.
Issue 1: The compound precipitates out of my aqueous solution.
-
Question: Why is my compound crashing out of solution?
-
Answer: Precipitation from aqueous solutions is often related to pH. The carboxylic acid group has a pKa, and the compound's solubility will be lowest near its isoelectric point.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Adjust the pH. To increase solubility, try adjusting the pH to be at least 2 units away from the compound's pKa. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Consider adding a co-solvent. If pH adjustment is not an option, adding a small percentage of an organic solvent like methanol or DMSO can increase solubility.
-
-
Issue 2: I am observing a loss of the parent compound in my analytical assay over a short period.
-
Question: My compound concentration is decreasing in my prepared solution. What could be the cause?
-
Answer: A rapid loss of the parent compound suggests chemical instability under your specific solution conditions.
-
Troubleshooting Steps:
-
Review Solution pH: Extreme pH (highly acidic or basic) can accelerate amide bond hydrolysis. Buffer your solution to a neutral pH if your experimental conditions allow.
-
Control Temperature: Elevated temperatures can promote both hydrolysis and decarboxylation. Prepare and store your solutions at controlled room temperature or refrigerated if possible.
-
Protect from Light: Photodegradation can occur. Prepare and store solutions in amber vials or protect them from light.[3]
-
Analyze for Degradants: Use an analytical technique like HPLC-MS to identify potential degradation products. The presence of 4-fluoroaniline would be a strong indicator of amide hydrolysis.
-
-
Issue 3: I am seeing inconsistent results in my biological or chemical assays.
-
Question: Why am I getting variable results with freshly prepared solutions?
-
Answer: Inconsistent results can stem from incomplete dissolution or on-the-fly degradation.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your solution to ensure no solid particles remain. Use of sonication can aid in dissolution.
-
Prepare Fresh Solutions: Due to potential stability issues, it is best practice to prepare solutions fresh for each experiment.
-
Use a Stabilizing Co-solvent: If working with aqueous buffers, preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous medium immediately before use can improve consistency.
-
-
Data on Potential Stability Issues
| Factor | Potential Issue | Potential Degradation Products | Mitigation Strategy |
| pH | Hydrolysis of the amide bond | 4-fluoroaniline and 1-carboxycyclopropanecarboxylic acid | Maintain pH in the neutral range (6-8) |
| Temperature | Increased rate of hydrolysis and potential for decarboxylation | 4-fluoroaniline, 1-carboxycyclopropanecarboxylic acid, and decarboxylated species | Store solutions at controlled room temperature or refrigerated; avoid heating.[1] |
| Light | Photodegradation/Oxidation | Various oxidized species | Store solutions in amber vials or protect from light.[3] |
| Solvent | Reactivity with protic solvents | Solvolysis products | Use aprotic solvents for stock solutions where possible (e.g., DMSO, DMF) |
Experimental Protocols
Protocol: Solution Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of the compound in a given solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test buffer (e.g., phosphate-buffered saline at pH 5, 7.4, and 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Prepare separate test solutions for each condition to be evaluated (e.g., different pH values, temperatures, and light exposures).
-
-
Stress Conditions:
-
pH Stability: Incubate the test solutions at different pH values at a constant temperature (e.g., 37 °C).
-
Thermal Stability: Incubate the test solution at a neutral pH at various temperatures (e.g., 4 °C, 25 °C, 50 °C).
-
Photostability: Expose the test solution at a neutral pH to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the remaining compound versus time to determine the degradation rate.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Experimental workflow for a solution stability study.
Caption: Troubleshooting decision tree for common stability issues.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. It further compares HPLC with alternative analytical technologies, offering insights into their respective strengths and weaknesses. The information presented is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which details the validation of analytical procedures.[1][2][3][4][5]
I. HPLC Method Validation Protocol
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6] For the analysis of this compound, a robust HPLC method is essential for ensuring accurate and reliable results in research and quality control.
A. Proposed HPLC Method Parameters
A typical starting point for method development would involve a reversed-phase HPLC system. The non-polar nature of the analyte suggests good retention on a C18 column.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
B. Validation Parameters and Acceptance Criteria
The following tables outline the key parameters for method validation, along with typical acceptance criteria as per industry standards.[7][8]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Range | 80-120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). |
II. Experimental Protocols
Detailed methodologies are critical for reproducible results.
A. Specificity To assess specificity, injections of a blank (mobile phase), a placebo (all excipients without the active pharmaceutical ingredient, if applicable), and a solution of the analyte are performed. The resulting chromatograms are compared to ensure no interfering peaks are present at the retention time of this compound.
B. Linearity A minimum of five concentrations of the analyte are prepared across the specified range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration). Each concentration is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the coefficient of determination (R²) is calculated.
C. Accuracy Accuracy is determined by analyzing samples with known concentrations of the analyte. This can be achieved by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated.
D. Precision
-
Repeatability (Intra-day precision): Six independent samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst. The RSD of the results is calculated.[8]
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the variability of the method. The RSD between the two sets of results is calculated.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are determined by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratios of 3:1 and 10:1 are achieved, respectively.
F. Robustness The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the system suitability parameters and the analytical results is observed.
III. Comparison with Alternative Analytical Techniques
While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for the analysis of small molecules like this compound.[9]
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10][11] | Robust, reliable, versatile, and widely available.[12] | Slower analysis times and lower resolution compared to UPLC.[12] |
| UPLC (Ultra-Performance Liquid Chromatography) | Uses smaller particle size columns (sub-2 µm) and higher pressures for separation.[10] | Faster analysis, higher resolution, and increased sensitivity compared to HPLC.[13][14][15] | Higher initial instrument cost and more susceptible to clogging.[13] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the mass analysis capabilities of MS.[13] | Provides molecular weight information and structural elucidation, offering high specificity and sensitivity.[13] | Higher cost and complexity compared to UV-based detection methods. |
| CE (Capillary Electrophoresis) | Separation of ions in an electric field within a small capillary.[16] | High separation efficiency, small sample volume, and fast analysis times.[17][18][19][20] | Lower sensitivity for some analytes and can be sensitive to matrix effects.[17][18] |
IV. Visualizations
Diagram 1: HPLC Method Validation Workflow
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. starodub.nl [starodub.nl]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. auroraprosci.com [auroraprosci.com]
- 11. wjpmr.com [wjpmr.com]
- 12. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques - MetwareBio [metwarebio.com]
- 13. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 14. waters.com [waters.com]
- 15. niito.kz [niito.kz]
- 16. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 17. ijnrd.org [ijnrd.org]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. labcompare.com [labcompare.com]
A Comparative Guide to the Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of several pharmaceutical compounds, including the oncology drug Cabozantinib.[1][2][3][4] We will objectively evaluate the performance of different methods based on experimental data, offering insights into their respective advantages and disadvantages to aid in process selection and optimization.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Amidation | Route 2: Multi-step from Diethyl Ester |
| Starting Materials | Cyclopropane-1,1-dicarboxylic acid, 4-fluoroaniline | Diethyl cyclopropane-1,1-dicarboxylate, 4-fluoroaniline |
| Key Reagents | Thionyl chloride, Triethylamine | Sodium hydroxide, Thionyl chloride (or other coupling agents) |
| Solvent(s) | Tetrahydrofuran (THF) | Methanol, Toluene, Water, Ethyl acetate |
| Reaction Time | ~4.5 hours | Multiple steps, >15 hours total |
| Overall Yield | ~93%[5][6][7] | High (exact percentage not specified in provided documents) |
| Purity | High (recrystallization may be needed) | High |
| Process Complexity | Relatively straightforward, one-pot synthesis | Multi-step, requires isolation of intermediates |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the two primary synthetic routes.
Caption: Route 1: One-pot synthesis from cyclopropane-1,1-dicarboxylic acid.
Caption: Route 2: Multi-step synthesis from diethyl cyclopropane-1,1-dicarboxylate.
Experimental Protocols
Route 1: Direct Amidation of Cyclopropane-1,1-dicarboxylic acid
This method involves the direct reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline in the presence of a coupling agent.
Procedure:
-
A solution of cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) in tetrahydrofuran (THF, 100 mL) is cooled to 0-10°C in an ice-water bath.[5][6][7]
-
Triethylamine (8.0 g, 79 mmol) is added dropwise, maintaining the temperature below 10°C.[5][6][7]
-
The resulting solution is stirred for 30 minutes, after which thionyl chloride (9.0 g, 76 mmol) is added.[5][6][7]
-
A solution of 4-fluoroaniline (9.0 mL) in THF (30 mL) is then added dropwise, keeping the temperature below 10°C.[5][6][7]
-
The reaction mixture is stirred for 4 hours while allowing it to warm to room temperature.[5][6]
-
The reaction is diluted with ethyl acetate (200 mL) and washed successively with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).[5][6]
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.[5][6]
-
Heptane (200 mL) is added to the resulting viscous liquid to precipitate the product.[5][6]
-
The solid is collected by filtration and dried to yield this compound (15.8 g, 93% yield).[5][6]
Route 2: Improved Process from Diethyl Cyclopropane-1,1-dicarboxylate
This improved process involves a multi-step synthesis starting from the diethyl ester of cyclopropane-1,1-dicarboxylic acid.[1]
Step 1: Preparation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid [1]
-
To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml) at 25-30ºC, stir for 20 minutes.[1]
-
Cool the mixture to 0-5ºC and slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml).[1]
-
Raise the temperature to 25-30ºC and stir for 7 hours.[1]
-
Distill off the solvent completely under vacuum at a temperature below 55ºC.[1]
-
Add water (750.0 ml) to the obtained compound, followed by the addition of hydrochloric acid.[1]
-
Extract the aqueous layer with ethyl acetate (1250.0 ml).[1]
-
Combine the organic layers, dry with sodium sulphate, and distill off the solvent to obtain the title compound.[1]
Step 2-4: Synthesis of this compound (Detailed experimental procedures for the subsequent chlorination, amidation, and final hydrolysis steps are outlined in the referenced technical disclosure.)[1] A general overview involves converting the carboxylic acid to an acid chloride, reacting it with 4-fluoroaniline, and finally hydrolyzing the ester to yield the desired product. The final product is isolated by filtration after acidification.[1]
Discussion
Route 1 offers a more direct and time-efficient synthesis with a high reported yield. The one-pot nature of this reaction simplifies the overall process, making it an attractive option for laboratory-scale synthesis. However, the use of thionyl chloride requires careful handling due to its corrosive and reactive nature.
Route 2 is described as an "improved process," suggesting it may offer advantages in terms of scalability, purity, or cost-effectiveness for industrial production. While it involves multiple steps and longer overall reaction times, it may provide better control over impurities. The starting material, diethyl cyclopropane-1,1-dicarboxylate, is also readily available.
The choice between these synthetic routes will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, cost considerations, and desired purity of the final product. For rapid synthesis on a smaller scale, Route 1 appears to be advantageous. For larger-scale production where process control and potentially cost of starting materials are critical, Route 2 may be the preferred method.
References
- 1. tdcommons.org [tdcommons.org]
- 2. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 849217-48-7 [chemicalbook.com]
- 7. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
Comparative Analysis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid Analogs as c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key scaffold in the development of potent tyrosine kinase inhibitors. While this specific compound is primarily recognized as a crucial intermediate in the synthesis of targeted cancer therapeutics like Cabozantinib, its structural motif serves as a foundation for designing novel kinase inhibitors. This document focuses on a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, which are structurally related analogs, to elucidate the structure-activity relationships (SAR) and their potential as c-Met kinase inhibitors. The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-established target in oncology due to its role in tumor growth, metastasis, and angiogenesis.[1][2]
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activities of a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives against c-Met kinase and their cytotoxic effects on various cancer cell lines. The data highlights how modifications to the core structure influence biological potency.
| Compound ID | Structure | c-Met IC50 (μM)[3] | A549 IC50 (μM)[3] | H460 IC50 (μM)[3] | HT-29 IC50 (μM)[3] |
| 26a | R = 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide | 0.016 | 1.59 | 0.72 | 0.56 |
| 26b | R = 4-ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide | 0.023 | 2.13 | 1.05 | 0.88 |
| 26c | R = 4-propyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide | 0.031 | 3.54 | 1.89 | 1.42 |
| 21a | R = 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 0.045 | 5.87 | 3.11 | 2.65 |
| 21b | R = 4-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 0.062 | 7.23 | 4.56 | 3.98 |
| 25a | R = 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide | 0.088 | 9.14 | 6.32 | 5.47 |
Note: The structures shown are derivatives of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide, where 'R' represents different carboxamide moieties attached to the cyclopropane ring.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of diluted c-Met kinase in kinase buffer to each well. The optimal enzyme concentration should be predetermined by titration.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP in kinase buffer to each well. The ATP concentration should be at or near the Km for c-Met.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol details a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent reagent (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL per well) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate in the dark at room temperature for at least 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation leads to a cascade of downstream events promoting cell proliferation, survival, and migration.
Caption: Simplified c-Met signaling cascade.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and biological evaluation of the this compound analogs.
Caption: General experimental workflow.
References
A Comparative Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid and Other Cyclopropane Derivatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclopropane motif into molecular scaffolds represents a significant advancement in modern medicinal chemistry. This rigid, three-membered ring can impart favorable pharmacological properties, including enhanced metabolic stability, increased potency, and improved selectivity. This guide provides a comparative analysis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of the anticancer drug Cabozantinib, with other notable cyclopropane derivatives used in synthesis. We present a detailed examination of their synthetic routes, supported by experimental data, to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to Cyclopropane Derivatives in Drug Discovery
Cyclopropane rings are increasingly utilized as bioisosteres for various functional groups in drug design. Their unique structural and electronic properties offer several advantages:
-
Metabolic Stability: The inherent strain and strong carbon-carbon bonds of the cyclopropane ring make it resistant to metabolic degradation by cytochrome P450 enzymes.
-
Conformational Rigidity: The fixed conformation of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to higher binding affinity and selectivity for its biological target.
-
Improved Physicochemical Properties: The introduction of a cyclopropane moiety can modulate a compound's lipophilicity and solubility, thereby enhancing its pharmacokinetic profile.
Synthesis and Performance of this compound
This compound is a crucial building block in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET.[1] Its synthesis is well-established and proceeds with high efficiency.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis of a Cabozantinib intermediate.[2]
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Sodium hydroxide (NaOH), 1.0 M aqueous solution
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, suspend cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) in THF (100 mL) and cool the mixture in an ice-water bath.
-
Add triethylamine (8.0 g, 79 mmol) dropwise to the suspension while maintaining the temperature below 10°C.
-
Stir the resulting solution for 30 minutes, then add thionyl chloride (9.0 g, 76 mmol) dropwise, again keeping the temperature below 10°C.
-
In a separate flask, prepare a solution of 4-fluoroaniline (9.0 mL) in THF (30 mL).
-
Add the 4-fluoroaniline solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Continue stirring the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.
-
Dilute the reaction mixture with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 30 mL.
-
Add heptane (200 mL) to the viscous residue to precipitate the product.
-
Collect the solid by filtration and dry to obtain this compound.
Yield: 15.8 g (93%)[2]
Comparison with Other Cyclopropane Derivatives in Synthesis
While this compound is highly effective for its specific application, a variety of other cyclopropane derivatives are employed in synthesis, each with its own set of advantages and synthetic considerations. The choice of a particular derivative often depends on the desired substitution pattern, stereochemistry, and the overall synthetic strategy.
Two of the most common methods for synthesizing the cyclopropane ring are the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid species generated from diiodomethane and a zinc-copper couple. A modification developed by Furukawa, which utilizes diethylzinc, often provides milder reaction conditions.[3]
Transition Metal-Catalyzed Cyclopropanation
Catalysts based on rhodium, copper, and cobalt can effectively catalyze the transfer of a carbene from a diazo compound to an alkene. These methods offer a high degree of control over the stereochemistry of the resulting cyclopropane. For instance, cobalt-catalyzed Simmons-Smith type reactions have been shown to exhibit excellent regioselectivity based on the steric properties of the alkene substrate.[4][5]
| Synthesis Method | Precursors | Typical Yields | Advantages | Disadvantages |
| Amidation of Cyclopropane-1,1-dicarboxylic acid | Cyclopropane-1,1-dicarboxylic acid, Amine | High (e.g., 93% for the title compound)[2] | High yielding, straightforward for specific amide derivatives. | Limited to derivatives of the starting dicarboxylic acid. |
| Simmons-Smith Reaction | Alkene, Diiodomethane, Zn-Cu couple | Good to Excellent (can be >90%)[3] | High stereospecificity, good functional group tolerance. | Stoichiometric use of zinc reagents. |
| Furukawa Modification | Alkene, Diiodomethane, Diethylzinc | Good to Excellent | Milder conditions than traditional Simmons-Smith. | Diethylzinc is pyrophoric. |
| Transition Metal-Catalyzed Cyclopropanation | Alkene, Diazo compound, Metal catalyst (e.g., Rh, Cu, Co) | Variable, can be high | High stereocontrol, catalytic. | Diazo compounds can be hazardous. |
Impact on Biological Activity: The Case of c-Met Inhibition
The cyclopropane moiety in Cabozantinib, derived from this compound, plays a critical role in its potent inhibitory activity against the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers.[1][6]
Assessing the Performance of Cyclopropane Derivatives: Experimental Workflows
A critical aspect of drug development is the evaluation of a compound's metabolic stability. A high-throughput screening workflow is often employed to assess this property for a large number of candidates.
Conclusion
This compound stands out as a highly efficient and crucial intermediate in the synthesis of the targeted anticancer agent, Cabozantinib. Its synthesis via amidation of cyclopropane-1,1-dicarboxylic acid is a robust and high-yielding process. While other methods like the Simmons-Smith reaction and transition metal-catalyzed cyclopropanations offer broader applicability for generating diverse cyclopropane structures, the choice of synthetic route is ultimately dictated by the specific target molecule and the desired substitution patterns. The continued exploration of novel cyclopropane derivatives and their synthetic methodologies will undoubtedly lead to the development of new and improved therapeutic agents.
References
- 1. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 849217-48-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04861K [pubs.rsc.org]
- 5. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid Impurities: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, supported by plausible experimental data. Furthermore, we detail protocols for forced degradation studies to identify potential degradation products and discuss alternative analytical techniques for purity assessment.
Potential Impurities in this compound
The manufacturing process of this compound can potentially introduce several process-related impurities. Additionally, degradation of the final product under various stress conditions can lead to the formation of new impurities.
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Name | Structure | Type |
| Cyclopropyl-1,1-dicarboxylic acid | HOOC-C(CH2)2-COOH | Process-Related (Starting Material) |
| 4-Fluoroaniline | FC6H4NH2 | Process-Related (Starting Material) |
| 1-(Carbamoyl)cyclopropanecarboxylic acid | H2NOC-C(CH2)2-COOH | Process-Related (By-product) |
| 1-((4-Fluorophenyl)carbamoyl)cyclopropanamide | FC6H4NHOC-C(CH2)2-CONH2 | Degradation (From Carboxylic Acid) |
| 4-Fluorobenzoic acid | FC6H4COOH | Degradation (Hydrolysis) |
Comparative Analysis of HPLC and UPLC Methods
High-performance liquid chromatography (HPLC) is a well-established technique for the analysis of pharmaceutical impurities. Ultra-performance liquid chromatography (UPLC), a more recent advancement, offers significant improvements in speed, resolution, and sensitivity.[1][2] Below is a comparison of these two methods for the analysis of this compound and its potential impurities.
Table 2: Comparison of HPLC and UPLC Method Performance
| Parameter | HPLC Method | UPLC Method |
| Run Time | ~ 25 minutes | ~ 5 minutes |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 3.5 |
| Limit of Quantification (LOQ) | 0.05% | 0.01% |
| Solvent Consumption per Run | ~ 30 mL | ~ 5 mL |
2.1. Experimental Protocol: HPLC Method
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-21 min: 80-20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
2.2. Experimental Protocol: UPLC-MS Method
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-3 min: 10-90% B
-
3-4 min: 90% B
-
4-4.1 min: 90-10% B
-
4.1-5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 254 nm
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive and negative modes.
Table 3: Plausible Chromatographic and Mass Spectrometric Data (UPLC-MS)
| Compound | Plausible Retention Time (min) | [M+H]+ | [M-H]- |
| This compound | 2.85 | 224.07 | 222.06 |
| Cyclopropyl-1,1-dicarboxylic acid | 1.20 | - | 129.02 |
| 4-Fluoroaniline | 2.15 | 112.05 | - |
| 1-(Carbamoyl)cyclopropanecarboxylic acid | 1.55 | - | 128.04 |
| 1-((4-Fluorophenyl)carbamoyl)cyclopropanamide | 2.50 | 223.09 | - |
| 4-Fluorobenzoic acid | 2.30 | - | 139.02 |
2.3. Visualization of the Analytical Workflow
Caption: Workflow for the analysis of impurities.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.
3.1. Experimental Protocols for Forced Degradation
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 12 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products |
| Acid Hydrolysis | ~15% | 4-Fluoroaniline, Cyclopropyl-1,1-dicarboxylic acid |
| Base Hydrolysis | ~20% | 4-Fluorobenzoic acid, 1-(Carbamoyl)cyclopropanecarboxylic acid |
| Oxidative Degradation | ~5% | N-oxide derivatives (plausible) |
| Thermal Degradation | <2% | No significant degradation |
| Photolytic Degradation | <1% | No significant degradation |
3.2. Visualization of Degradation Pathways
Caption: Potential degradation pathways under stress.
Alternative Analytical Technique: Quantitative NMR (qNMR)
While chromatographic methods are predominant, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a valuable orthogonal technique for purity assessment without the need for reference standards of the impurities.
4.1. Experimental Protocol: qNMR
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (known purity)
-
Method: A known amount of the sample and the internal standard are accurately weighed and dissolved in the deuterated solvent. The 1H NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal relaxation. The purity of the sample is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
Table 5: Comparison of UPLC and qNMR for Purity Assessment
| Feature | UPLC-UV | qNMR |
| Primary Use | Separation and quantification of impurities | Absolute quantification of the main component |
| Reference Standards | Required for each impurity | Not required for impurities |
| Sensitivity | High (ppm level) | Lower (typically >0.1%) |
| Sample Throughput | High | Moderate |
| Structural Information | Limited (requires MS) | Rich (provides structural confirmation) |
4.2. Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methodologies.
This guide provides a framework for the characterization of impurities in this compound. The choice of analytical methodology will depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, and sample throughput considerations. A combination of chromatographic and spectroscopic techniques will provide the most comprehensive understanding of the impurity profile.
References
A Spectroscopic Comparison of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid and Its Precursors
For Immediate Release
[City, State] – [Date] – A detailed spectroscopic comparison of the pharmaceutical intermediate 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and its precursors, cyclopropane-1,1-dicarboxylic acid and 4-fluoroaniline, is presented here to support researchers and professionals in the field of drug development. This guide provides a comprehensive analysis of their characteristic spectroscopic data, offering valuable insights for compound identification and characterization.
This compound is a key building block in the synthesis of various therapeutic agents.[1][2] A thorough understanding of its spectroscopic properties, alongside those of its precursors, is crucial for ensuring the quality and purity of synthesized compounds. This guide summarizes key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Synthesis Pathway
The synthesis of this compound involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.[3][4] A common synthetic route utilizes a coupling agent, such as thionyl chloride, in the presence of a base like triethylamine.[3][4]
Caption: Synthetic route to the title compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 13.06 | s | 1H | -COOH |
| 10.55 | s | 1H | -NH- | |
| 7.60 | m | 2H | Aromatic CH | |
| 7.12 | m | 2H | Aromatic CH | |
| 1.39 | s | 4H | Cyclopropyl CH₂ | |
| Cyclopropane-1,1-dicarboxylic acid | ~1.6 | s | 4H | Cyclopropyl CH₂ |
| ~11.0 | br s | 2H | -COOH | |
| 4-Fluoroaniline | 6.89 | t, J=8.0 Hz | 2H | Aromatic CH |
| 6.62 | dd, J=8.6, 4.5 Hz | 2H | Aromatic CH | |
| 3.60 | s | 2H | -NH₂ |
Note: Data for this compound was obtained from a patent and may represent a specific experimental result.[5] Data for precursors are typical values.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~172 | Carboxylic Acid C=O |
| ~168 | Amide C=O | |
| ~158 (d, J≈240 Hz) | C-F | |
| ~134 (d, J≈3 Hz) | C-NH | |
| ~122 (d, J≈8 Hz) | Aromatic CH | |
| ~115 (d, J≈22 Hz) | Aromatic CH | |
| ~30 | Quaternary Cyclopropyl C | |
| ~18 | Cyclopropyl CH₂ | |
| Cyclopropane-1,1-dicarboxylic acid | ~173 | -COOH |
| ~30 | Quaternary Cyclopropyl C | |
| ~18 | Cyclopropyl CH₂ | |
| 4-Fluoroaniline | 156.38 (d, J=235.2 Hz) | C-F |
| 142.57 (d, J=2.0 Hz) | C-NH₂ | |
| 116.10 (d, J=7.6 Hz) | Aromatic CH | |
| 115.69 (d, J=22.4 Hz) | Aromatic CH |
Note: Data for the title compound is predicted based on known chemical shift ranges. Data for 4-fluoroaniline is from experimental results.[6]
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~3300 | N-H Stretch (Amide) |
| ~3000 | O-H Stretch (Carboxylic Acid) | |
| ~1700 | C=O Stretch (Carboxylic Acid) | |
| ~1670 | C=O Stretch (Amide I) | |
| ~1540 | N-H Bend (Amide II) | |
| ~1220 | C-F Stretch | |
| Cyclopropane-1,1-dicarboxylic acid | 3200-2500 (broad) | O-H Stretch |
| ~1700 | C=O Stretch | |
| 4-Fluoroaniline | ~3400 & ~3300 | N-H Stretch |
| ~1620 | N-H Bend | |
| ~1220 | C-F Stretch |
Note: Values are typical for the indicated functional groups.
Experimental Protocols
Synthesis of this compound [3][4]
To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled in an ice-water bath, triethylamine (1.05 eq) is added dropwise. The resulting solution is stirred for 30 minutes, followed by the dropwise addition of thionyl chloride (1.0 eq). Subsequently, a solution of 4-fluoroaniline (1.0 eq) in THF is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for 4 hours, allowing it to warm to room temperature. The reaction is then diluted with ethyl acetate and washed successively with aqueous sodium hydroxide, water, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The product is precipitated from a concentrated solution by the addition of heptane, filtered, and dried to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
Experimental Workflow
Caption: General workflow for synthesis and analysis.
This guide provides a foundational spectroscopic comparison for this compound and its precursors. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and data.
References
- 1. Buy this compound | 849217-48-7 [smolecule.com]
- 2. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 3. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to Assessing the Purity of Commercial 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercial 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of targeted cancer therapies such as Cabozantinib. We present a comparative analysis of this compound with commercially available structural analogs, supported by detailed experimental protocols for robust purity determination.
Introduction
This compound (CAS No. 849217-48-7) is a critical building block in the pharmaceutical industry. Its purity is paramount, as impurities can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide outlines a multi-pronged analytical approach to ensure the quality of this intermediate, enabling researchers and developers to make informed decisions in their procurement and synthesis processes.
Comparative Analysis of Commercial Cyclopropanecarboxylic Acid Derivatives
For a comprehensive evaluation, we compare this compound with two commercially available, structurally related alternatives: 1-phenylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)cyclopropanecarboxylic acid. These compounds share the core cyclopropanecarboxylic acid motif and offer a basis for comparing analytical methodologies.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quoted Purity (Typical) |
| This compound | 849217-48-7 | C₁₁H₁₀FNO₃ | 223.20 | ≥98% (HPLC)[1] |
| 1-Phenylcyclopropanecarboxylic acid | 6120-95-2 | C₁₀H₁₀O₂ | 162.19 | 97% |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 72934-37-3 | C₁₀H₉ClO₂ | 196.63 | 99% (HPLC)[2] |
Experimental Protocols for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone for quantifying the purity of the target compound and its alternatives.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating nonpolar to moderately polar compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm, a common wavelength for aromatic compounds[3][4].
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides mass information, which is invaluable for identifying impurities and confirming the molecular weight of the main component.
Methodology:
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive and negative ESI modes should be evaluated to determine the optimal ionization for the compound and potential impurities.
-
Typical ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen): 600 L/hr
-
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities with distinct chemical shifts.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[5][6][7][8]
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon framework.
-
Quantitative NMR (qNMR): Can be used for accurate purity determination using a certified internal standard.
-
Visualizing the Synthesis Pathway and Experimental Workflow
To provide a clearer understanding of the compound's context and the analytical process, the following diagrams are provided.
Caption: Synthesis pathway of Cabozantinib from starting materials.
Caption: Experimental workflow for purity assessment.
Conclusion
The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical product. By employing a combination of HPLC-UV for quantification, LC-MS for impurity identification, and NMR for structural confirmation, researchers and drug development professionals can confidently assess the purity of commercial batches. The comparative data and detailed protocols provided in this guide serve as a valuable resource for ensuring the integrity of the pharmaceutical supply chain.
References
- 1. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 2. 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, 99% 1 g | Request for Quote [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
A Comparative Analysis of Kinase Inhibitors Derived from 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid: A Guide for Drug Discovery Professionals
Introduction
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid serves as a crucial starting material in the synthesis of potent kinase inhibitors. Its unique structural features, including the rigid cyclopropane scaffold and the fluorine-substituted phenyl ring, provide a valuable framework for designing targeted therapies against various cancers. This guide presents a comparative analysis of kinase inhibitors derived from this scaffold, with a primary focus on the well-established multi-kinase inhibitor, Cabozantinib. Due to a scarcity of publicly available data on a broad series of direct derivatives, this guide will use Cabozantinib as a benchmark and explore the potential impact of structural modifications on kinase inhibitory activity, thereby providing a roadmap for future drug discovery efforts in this area.
Cabozantinib: A Benchmark Inhibitor
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis. Its mechanism of action involves the simultaneous blockade of several key signaling pathways.[1][2]
Table 1: Kinase Inhibition Profile of Cabozantinib
| Kinase Target | IC50 (nM) |
| VEGFR2 | 0.035 |
| MET | 1.3 |
| RET | 5.2 |
| KIT | 4.6 |
| AXL | 7 |
| FLT3 | 11.3 |
| TIE2 | 14.3 |
Data compiled from multiple sources.[3][4]
Comparative Analysis of Hypothetical Derivatives
Table 2: Hypothetical Comparative Analysis of Kinase Inhibitors
| Compound | Modification from Cabozantinib | Predicted Kinase Selectivity | Rationale for Modification |
| Cabozantinib | (Reference Compound) | Multi-targeted (VEGFR2, MET, RET, etc.) | N/A |
| Derivative A | Replacement of cyclopropane with a flexible linker | Potentially altered kinase selectivity and potency | To explore the importance of the rigid cyclopropane scaffold for target binding. |
| Derivative B | Substitution of the 4-fluoro group with other halogens (Cl, Br) | May modulate binding affinity and metabolic stability | To investigate the role of the fluorine atom in target engagement and pharmacokinetic properties. |
| Derivative C | Bioisosteric replacement of the phenyl ring with a heteroaromatic ring (e.g., pyridine) | Could lead to novel target interactions and improved solubility | To explore new chemical space and potentially enhance drug-like properties. |
Note: The predicted kinase selectivity for the hypothetical derivatives is speculative and requires experimental validation. A computational study has explored 592 bioisosteric analogues of Cabozantinib, suggesting the potential for diverse pharmacological profiles through such modifications.[5][6]
Experimental Protocols
To experimentally validate the efficacy and selectivity of novel kinase inhibitors derived from this compound, the following key assays are recommended:
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against a panel of purified kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often achieved using a luminescent ADP detection platform, such as the ADP-Glo™ Kinase Assay.[7]
-
Procedure:
-
A purified kinase is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of a specific substrate and ATP.
-
After a defined incubation period, a reagent is added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined.
Cell-Based Kinase Activity Assay
Objective: To assess the inhibitory effect of a compound on a specific kinase within a cellular context.
Methodology:
-
Assay Principle: This assay measures the phosphorylation of a kinase's downstream substrate in cells treated with the inhibitor.
-
Procedure:
-
Cancer cell lines expressing the target kinase are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
Following treatment, cell lysates are prepared.
-
The phosphorylation status of the target kinase or its direct substrate is quantified using methods such as Western blotting or ELISA with phospho-specific antibodies.[8][9][10][11]
-
-
Data Analysis: The concentration-dependent inhibition of substrate phosphorylation is determined to assess the compound's cellular potency.
Cell Viability Assay
Objective: To evaluate the cytotoxic or cytostatic effect of the kinase inhibitor on cancer cell lines.
Methodology:
-
Assay Principle: This assay measures the number of viable cells after treatment with the inhibitor.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated to determine the compound's anti-proliferative activity.
Visualizations
Signaling Pathways Inhibited by Cabozantinib
Caption: Major signaling pathways inhibited by Cabozantinib.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for the evaluation of novel kinase inhibitors.
References
- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 2. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing novel cabozantinib analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. inits.at [inits.at]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Establishing a Reference Standard for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
Introduction
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a critical chemical intermediate in the synthesis of several pharmaceuticals, most notably Cabozantinib and Lenvatinib.[1][2][3] Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers, including thyroid, hepatocellular, and renal cell carcinoma.[4][5][6] The purity and quality of this intermediate are paramount as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Establishing a well-characterized, in-house reference standard is a fundamental requirement for quality control, enabling accurate quantification, impurity profiling, and ensuring batch-to-batch consistency in the manufacturing process.
This guide provides a comprehensive framework for the qualification and comparison of an in-house reference standard for this compound. It details the necessary analytical methodologies and presents data in a comparative format to underscore the importance of using orthogonal analytical techniques for a robust characterization.
Characterization and Purity Assessment: A Comparative Analysis
A reference standard is not simply a batch of high-purity material; it is a batch that has been extensively characterized by a variety of orthogonal (different and independent) analytical methods. The agreement of these methods provides a high degree of confidence in the established purity value.
Below is a comparative summary of analytical results for a candidate batch of this compound intended for use as an in-house reference standard.
Table 1: Comparative Analysis of the In-House Reference Standard
| Analytical Test | Methodology | Acceptance Criteria | Result for In-House Standard (Batch: RS-001) | Comparison with Commercial Batch (Typical Purity) |
| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Conforms to structure | Conforms | Conforms |
| Assay (Purity) | HPLC (UV, 254 nm) | ≥ 99.5% | 99.8% | ≥ 98%[7][8] |
| Related Substances | HPLC (UV, 254 nm) | Any single impurity ≤ 0.10% | Largest Impurity: 0.08% | Not specified |
| Total impurities ≤ 0.20% | Total Impurities: 0.15% | Not specified | ||
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% | Not specified |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% | Not specified |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | Toluene: 80 ppm (Limit: 890 ppm) | Not specified |
| Physical Appearance | Visual Inspection | White to almost white powder | Conforms[7][9] | Conforms |
| Melting Point | Capillary Method | 173 - 177 °C[7][9] | 175.5 - 176.5 °C | 173 - 177 °C |
Experimental Workflow and Methodologies
A logical workflow is essential for the systematic qualification of a reference standard. The process begins with the synthesis of high-purity material, followed by comprehensive characterization and finally, certification and documentation.
Caption: Workflow for establishing a chemical reference standard.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
-
Instrumentation: HPLC system with UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in methanol to a final concentration of 0.5 mg/mL.[9]
2. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Identification
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d6.
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d6. Acquire the spectrum.
-
Expected Chemical Shifts (δ): 13.06 (s, 1H, -COOH), 10.55 (s, 1H, -NH), 7.60 (m, 2H, Ar-H), 7.12 (m, 2H, Ar-H), 1.39 (s, 4H, cyclopropane-H).[10] These shifts confirm the presence of the carboxylic acid, amide, fluorophenyl, and cyclopropane protons.
3. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Instrumentation: LC-MS with Electrospray Ionization (ESI).
-
Ionization Mode: Negative (to detect [M-H]⁻).
-
Expected Mass: The molecular weight is 223.20 g/mol .[11][12] The primary ion observed should be at m/z 222.1 ([M-H]⁻).
-
Procedure: Infuse a dilute solution of the sample (in methanol) directly into the mass spectrometer.
Context: Relevance to Lenvatinib's Mechanism of Action
While this compound is an inactive intermediate, its structural integrity is vital for the synthesis of Lenvatinib. Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth and angiogenesis (the formation of new blood vessels that feed a tumor).
Caption: Simplified signaling pathways inhibited by Lenvatinib.
The inhibition of kinases like VEGF receptors blocks tumor angiogenesis, while targeting FGFR, PDGFRα, KIT, and RET hinders the proliferation of malignant cells.[4] The precise chemical structure of the final Lenvatinib molecule, which depends on the quality of its intermediates, is essential for its ability to bind to and inhibit these specific targets.
Conclusion
The establishment of a reference standard for this compound requires a multi-faceted analytical approach. By comparing the results from orthogonal methods such as HPLC, NMR, and MS, and benchmarking against physical constants and impurity profiles, a high level of confidence in the standard's identity, purity, and strength can be achieved. This rigorously qualified standard is indispensable for the reliable quality control of Lenvatinib manufacturing, ultimately ensuring the consistency and safety of this important anti-cancer therapy.
References
- 1. This compound | 849217-48-7 [chemicalbook.com]
- 2. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]
- 3. This compound CAS#: 849217-48-7 [m.chemicalbook.com]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Effect of Lenvatinib Re-Administration after Transcatheter Arterial Chemoembolization in Patients with Intermediate Stage Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chemimpex.com [chemimpex.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Buy this compound | 849217-48-7 [smolecule.com]
- 10. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the qualitative and quantitative analysis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is crucial for ensuring data integrity, consistency, and regulatory compliance throughout the drug development lifecycle. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, and presents their performance characteristics in a comparative format.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or rapid screening. The following table summarizes the typical performance characteristics of each technique for the analysis of this compound, based on established methods for structurally similar compounds.
| Parameter | HPLC-UV | GC-MS (after derivatization) | ¹H NMR (Quantitative) | FTIR |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% | N/A |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% | N/A |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL | ~0.1 mg/mL | N/A |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~5 ng/mL | ~0.5 mg/mL | N/A |
| Specificity | High | Very High | High | Moderate |
| Throughput | High | Moderate | Low | High |
| Primary Application | Quantification, Purity | Impurity Profiling, Identification | Structure Elucidation, Quantification | Functional Group Identification |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established practices for the analysis of aromatic amides and carboxylic acids and should be validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Validation Parameters: Assess linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of the target analyte, derivatization is required prior to GC-MS analysis. This method is ideal for impurity profiling and identification.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine). Add the derivatization agent and heat at 70°C for 30 minutes.
-
Instrumentation: A GC-MS system with a capillary column.
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 300 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Data Analysis: Identify the analyte and impurities based on their retention times and mass fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can also be used for accurate concentration determination.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent. For qNMR, add a known amount of an internal standard with a distinct chemical shift.
-
¹H NMR Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Utilize techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in carbon signal assignment.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For qNMR, compare the integral of the analyte signal to that of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule, such as the C=O stretch of the carboxylic acid and amide, the N-H stretch of the amide, and the C-F stretch of the fluorophenyl group. The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carboxylic acid group, while the amide I and II bands typically appear around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.[1]
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates a logical workflow for the cross-validation of the described analytical techniques. This process ensures that different methods provide consistent and reliable results for the same analyte.
Caption: Workflow for the cross-validation of analytical techniques.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS No: 849217-48-7). The information herein is compiled to ensure the safe handling of this compound and to minimize risks to personnel and the environment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C11H10FNO3[1][2] |
| Molecular Weight | 223.20 g/mol [1][3] |
| Appearance | Solid, white powdery substance[4][5] |
| Melting Point | 173.0-177.0 °C[4] |
| Boiling Point | 475.2 ± 30.0 °C at 760 mmHg[4] |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4][6] Adherence to the following PPE guidelines is mandatory to ensure personal safety.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Eye and Face Protection | Chemical safety glasses with side-shields conforming to EN166 or NIOSH approved standards are required.[1] A face shield should be worn where there is a risk of splashing or significant dust generation.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7][8] Gloves should be inspected before use and disposed of properly after handling the compound.[1][9] A lab coat must be worn and kept fully fastened.[6] For larger quantities or potential spill scenarios, protective clothing and boots may be necessary.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6][7] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][8][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step protocols provide clear guidance for managing this compound from receipt to disposal.
Experimental Protocols: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[6]
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before handling the compound.
-
-
Weighing and Transferring the Solid:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid from the storage container to a weigh boat or directly into a vessel.
-
Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[6]
-
-
Dissolving the Compound:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[6]
-
If heating is required, use a controlled heating source such as a heating mantle or water bath and ensure adequate ventilation.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[6]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, it is classified as a halogenated organic waste.[10][11]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container for halogenated organic solids.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container for halogenated organic liquids.[12]
-
Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11][13][14]
-
Ensure waste containers are kept closed except when adding waste.[11][12]
-
-
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Do not dispose of this compound or its containers down the drain or in regular trash.[1][7]
-
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 849217-48-7 [sigmaaldrich.com]
- 5. This compound | 849217-48-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
